A Technical Guide to the Synthesis and Characterization of Fluralaner-d5
For Researchers, Scientists, and Drug Development Professionals Abstract Fluralaner is a potent systemic insecticide and acaricide of the isoxazoline (B3343090) class, widely used in veterinary medicine.[1] Stable isotop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluralaner is a potent systemic insecticide and acaricide of the isoxazoline (B3343090) class, widely used in veterinary medicine.[1] Stable isotopically labeled analogs, such as Fluralaner-d5, are indispensable tools for quantitative bioanalytical studies, serving as ideal internal standards in mass spectrometry-based assays. This technical guide outlines a proposed synthetic pathway for Fluralaner-d5 and details the comprehensive analytical techniques for its characterization. The document provides detailed experimental protocols, quantitative data summaries, and visual workflows to support researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction to Fluralaner
Fluralaner exerts its parasiticidal activity by acting as a potent antagonist of ligand-gated chloride channels, specifically gamma-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels (GluCls).[2] This inhibition disrupts neurotransmission in arthropods, leading to paralysis and death.[2] Its high selectivity for invertebrate versus mammalian neuronal receptors provides a wide margin of safety.[2] The long-lasting efficacy of Fluralaner necessitates reliable and accurate analytical methods to monitor its concentration in various biological matrices.[3] Deuterated internal standards like Fluralaner-d5 are crucial for achieving high precision and accuracy in quantitative LC-MS/MS analyses by correcting for matrix effects and variations during sample processing.
Mechanism of Action
Fluralaner non-competitively blocks GABA and glutamate-gated chloride channels in the nervous system of insects and acari.[4] In a resting state, the influx of chloride ions through these channels leads to hyperpolarization of the neuronal membrane, an inhibitory effect. By blocking these channels, Fluralaner prevents this influx, leading to persistent neuronal excitation, seizures, and ultimately, the death of the parasite.[5]
Commercial Suppliers of Fluralaner-d5 Analytical Standard: A Technical Guide
For researchers, scientists, and professionals in drug development requiring high-purity, stable isotope-labeled internal standards for bioanalytical studies, sourcing a reliable supply of Fluralaner-d5 is crucial. This...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development requiring high-purity, stable isotope-labeled internal standards for bioanalytical studies, sourcing a reliable supply of Fluralaner-d5 is crucial. This guide provides an in-depth overview of commercial suppliers offering Fluralaner-d5 analytical standards, presenting key technical data to facilitate informed procurement decisions.
Overview of Available Fluralaner-d5 Analytical Standards
Fluralaner-d5 serves as an indispensable internal standard in pharmacokinetic and residue analysis studies involving Fluralaner, a potent insecticide and acaricide. The deuterated analog allows for precise quantification in complex biological matrices using mass spectrometry-based methods. Several reputable suppliers offer Fluralaner-d5, each with distinct product specifications and quality assurances.
A comparative summary of the commercial suppliers and their Fluralaner-d5 offerings is presented in the table below.
Note: Pricing for these standards is generally available upon request from the respective suppliers.
Supplier and Product Details
HPC Standards
HPC Standards, an ISO 17034 accredited manufacturer, provides D4-Fluralaner, a deuterated variant of Fluralaner. Their products are positioned for residue and veterinary drug analysis, emphasizing suitability for LC-MS/MS applications. Each product is accompanied by a comprehensive Certificate of Analysis (COA) detailing purity, identity, and uncertainty, ensuring traceability and reliability of analytical results.
The available formats cater to different experimental needs: a neat solid for preparing custom standard concentrations and a ready-to-use solution in acetonitrile for direct application.
TLC Pharmaceutical Standards
MedchemExpress
MedchemExpress offers Fluralaner-d5 as part of its extensive portfolio of research chemicals and biochemicals. The company indicates that its reference standards are rigorously tested under an ISO 17025 quality system. A Certificate of Analysis for the non-deuterated Fluralaner standard from MedchemExpress shows a high purity of 99.97% as determined by HPLC. While specific details for the deuterated analog require a quote, this suggests a high standard of quality for their products.
Experimental Considerations
The selection of a Fluralaner-d5 analytical standard should be guided by the specific requirements of the intended application. Key considerations include:
Purity: Both chemical and isotopic purity are critical for accurate quantification. A high isotopic purity minimizes interference from the unlabeled analyte.
Format: The choice between a neat solid and a pre-made solution depends on the laboratory's workflow and the need for customized standard concentrations.
Documentation and Accreditation: The availability of a comprehensive Certificate of Analysis and accreditation from recognized bodies (e.g., ISO 17034, ISO 17025) provides confidence in the quality and traceability of the standard.
Logical Workflow for Supplier Selection
The process of selecting a suitable commercial supplier for Fluralaner-d5 analytical standard can be visualized as a logical workflow. This diagram illustrates the key decision points and steps involved, from initial identification of needs to final procurement.
Figure 1. Workflow for selecting a commercial supplier of Fluralaner-d5 analytical standard.
Foundational
Navigating the Analytical Landscape of Fluralaner-d5: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Immediate Release This technical guide provides an in-depth exploration of the Certificate of Analysis (CoA) and purity assessment of Fluralaner-d5, a deuterated internal standard crucial for the accurate quantificat...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth exploration of the Certificate of Analysis (CoA) and purity assessment of Fluralaner-d5, a deuterated internal standard crucial for the accurate quantification of the potent insecticide and acaricide, Fluralaner. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical parameters presented in a CoA, details the experimental protocols for its verification, and illustrates the underlying biochemical pathways and analytical workflows.
Understanding the Certificate of Analysis for Fluralaner-d5
A Certificate of Analysis for a deuterated standard like Fluralaner-d5 is a formal document that provides critical information about its identity, purity, and quality. While specific values may vary between batches and suppliers, a comprehensive CoA will typically include the data presented in the representative table below.
Representative Certificate of Analysis: Fluralaner-d5
Experimental Protocols for Purity and Identity Assessment
The accurate assessment of Fluralaner-d5's purity and identity relies on a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the chemical purity of Fluralaner-d5 and to quantify any non-deuterated Fluralaner and other impurities.
Instrumentation:
HPLC system with a quaternary pump, autosampler, and UV detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (analytical grade)
Procedure:
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Acetonitrile and Water with 0.1% Formic acid.
Standard Preparation: Accurately weigh and dissolve Fluralaner-d5 reference standard in the mobile phase to a final concentration of 1 mg/mL.
Sample Preparation: Prepare a sample solution of the Fluralaner-d5 batch to be tested at the same concentration as the standard.
Chromatographic Conditions:
Column Temperature: 30 °C
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
UV Detection: 265 nm
Gradient Elution:
0-10 min: 60% Acetonitrile
10-15 min: 60% to 80% Acetonitrile
15-20 min: 80% Acetonitrile
20-25 min: 80% to 60% Acetonitrile
Data Analysis: The purity is calculated by the area percentage method, where the area of the Fluralaner-d5 peak is divided by the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity
Objective: To confirm the isotopic enrichment of deuterium in Fluralaner-d5 and to quantify the percentage of any remaining unlabeled Fluralaner.
Instrumentation:
LC-MS/MS system with a triple quadrupole mass spectrometer.
The same HPLC column and mobile phase as the HPLC-UV method can be used.
Procedure:
Sample Preparation: Prepare a dilute solution of Fluralaner-d5 (e.g., 100 ng/mL) in the mobile phase.
Fluralaner-d5: Monitor the transition of the precursor ion (m/z 560.1) to a specific product ion.
Fluralaner (unlabeled): Monitor the transition of the precursor ion (m/z 555.1) to the same product ion.
Data Analysis: The isotopic purity is determined by comparing the peak area of the deuterated analyte to the sum of the peak areas of the deuterated and unlabeled analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of Fluralaner-d5 and the position of deuterium labeling.
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
Deuterated solvent (e.g., DMSO-d₆).
Procedure:
Sample Preparation: Dissolve an appropriate amount of Fluralaner-d5 in the deuterated solvent.
Data Acquisition: Acquire ¹H-NMR and ¹³C-NMR spectra.
Data Analysis: The ¹H-NMR spectrum is used to confirm the absence of protons at the deuterated positions. The overall spectrum is compared to that of a non-deuterated Fluralaner standard to ensure the core structure is correct.
Visualizing Key Pathways and Workflows
To further elucidate the context of Fluralaner-d5's application and analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow for its purity assessment.
Caption: Mechanism of action of Fluralaner.
Caption: Experimental workflow for Fluralaner-d5 purity assessment.
Exploratory
The Linchpin of Precision: Unraveling the Mechanism of Fluralaner-d5 as an Internal Standard in Bioanalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of bioanalysis, the pursuit of accuracy and precision is paramount. For the quantification of the potent insect...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the pursuit of accuracy and precision is paramount. For the quantification of the potent insecticide and acaricide, Fluralaner, the use of a deuterated internal standard, such as Fluralaner-d5, represents the gold standard in analytical chemistry. This technical guide delves into the core mechanism of Fluralaner-d5 as an internal standard, providing a comprehensive overview of its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise measurement of Fluralaner in complex biological matrices.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The utility of Fluralaner-d5 as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled analyte (Fluralaner-d5) is added to the sample at the earliest stage of analysis. Fluralaner-d5 is chemically identical to the target analyte, Fluralaner, but possesses a greater mass due to the substitution of five hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
Because the deuterated standard is introduced at the beginning of the sample preparation process, it experiences the same potential for loss or variability as the native analyte during extraction, cleanup, and injection. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical workflow are effectively normalized, leading to highly accurate and precise quantification.
Quantitative Performance in Fluralaner Analysis
The application of a deuterated internal standard significantly enhances the performance of analytical methods for Fluralaner. While specific data for Fluralaner-d5 is not always publicly detailed, validation studies for Fluralaner in various animal plasmas, which typically employ a deuterated internal standard like D4-Fluralaner, demonstrate excellent performance characteristics.[1]
Detailed methodologies are crucial for the successful implementation of Fluralaner analysis using a deuterated internal standard. Below are representative experimental protocols for the determination of Fluralaner in plasma and eggs.
Quantification of Fluralaner in Plasma by LC-MS/MS
This protocol outlines a common procedure for the analysis of Fluralaner in plasma samples.
1. Sample Preparation
Spike plasma samples with a known concentration of Fluralaner-d5 working solution.
Vortex and centrifuge to pellet the precipitated proteins.
Transfer the supernatant for analysis.
2. LC-MS/MS Analysis
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of acetonitrile and water (both typically containing 0.1% formic acid).
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor specific precursor-to-product ion transitions for both Fluralaner and Fluralaner-d5.
Diagram: Experimental Workflow for Fluralaner Analysis in Plasma
Caption: Workflow for Fluralaner quantification in plasma.
Determination of Fluralaner Residues in Eggs by LC-MS/MS
The analysis of Fluralaner in a complex matrix like eggs requires a more rigorous sample cleanup process.
1. Sample Preparation
Homogenize the egg sample (yolk and albumen).
Spike the homogenate with Fluralaner-d5 internal standard solution.
Extract Fluralaner and the internal standard with acetonitrile.
Perform a solid-phase extraction (SPE) cleanup to remove matrix interferences.
Elute the analytes, evaporate the solvent, and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
The chromatographic and mass spectrometric conditions are generally similar to those used for plasma analysis, with potential modifications to the gradient elution to optimize separation from the egg matrix components.
Diagram: Logical Relationship of IDMS in Fluralaner Analysis
Caption: Principle of Isotope Dilution Mass Spectrometry.
The Role of D4-Fluralaner
It is noteworthy that in regulatory submissions, such as the European public MRL assessment report for Fluralaner in poultry, the deuterated internal standard used is specified as D4-Fluralaner .[2] This indicates that a tetra-deuterated version of Fluralaner is also utilized effectively for quantitative analysis. The underlying principles of its function as an internal standard are identical to that of Fluralaner-d5.
Conclusion
The use of a deuterated internal standard, such as Fluralaner-d5 or D4-Fluralaner, is indispensable for the accurate and precise quantification of Fluralaner in complex biological matrices. By compensating for variations inherent in the analytical process, the isotope dilution mass spectrometry approach provides researchers, scientists, and drug development professionals with a robust and reliable method to support pharmacokinetic, toxicokinetic, and residue monitoring studies. The detailed experimental protocols and the understanding of the core mechanism outlined in this guide serve as a foundational resource for the successful implementation of this advanced analytical technique.
Isotopic Stability of Fluralaner-d5 in Analytical Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated isotopic stability of Fluralaner-d5, a deuterated internal standard essen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated isotopic stability of Fluralaner-d5, a deuterated internal standard essential for the accurate quantification of Fluralaner (B1663891) in various matrices. While specific experimental data on the stability of Fluralaner-d5 is not extensively available in public literature, this document consolidates best practices for handling deuterated standards and outlines a rigorous experimental protocol for assessing its stability in common analytical solvents. The guide includes detailed methodologies for forced degradation studies, data presentation formats, and visual workflows to aid researchers in ensuring the integrity of their analytical results.
Introduction
Fluralaner is a systemic insecticide and acaricide of the isoxazoline (B3343090) class, widely used in veterinary medicine.[1] Accurate quantification of Fluralaner in biological and environmental samples is critical for pharmacokinetic, residue, and safety studies. Stable isotope-labeled internal standards, such as Fluralaner-d5, are the gold standard for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they correct for matrix effects and variations in sample processing.
The utility of a deuterated internal standard is contingent upon its chemical and isotopic stability throughout the analytical workflow. Degradation of the standard or exchange of deuterium (B1214612) atoms with protons from the solvent (H/D exchange) can lead to inaccurate quantification. This guide outlines the factors influencing the stability of Fluralaner-d5 and provides a framework for its validation in analytical solvents.
Factors Influencing the Stability of Deuterated Standards
Several factors can impact the stability of deuterated standards like Fluralaner-d5:
Solvent Choice: Protic solvents, especially under acidic or basic conditions, can facilitate H/D exchange.[2][3] Aprotic solvents are generally preferred.
Temperature: Elevated temperatures can accelerate both chemical degradation and isotopic exchange.[2]
Light Exposure: Photodegradation is a common pathway for the degradation of complex organic molecules.[2]
pH: Acidic or basic conditions can catalyze hydrolysis and other degradation reactions, as well as H/D exchange.[3]
Moisture: Water can act as a proton source for H/D exchange.[4]
Recommended Analytical Solvents and Storage
Based on general best practices, the following solvents and storage conditions are recommended for Fluralaner-d5 stock and working solutions:
Methanol (B129727) (MeOH) - While protic, it is a common solvent for LC-MS. Stability should be carefully verified.
Storage Conditions:
Temperature: -20°C for long-term storage of stock solutions.[1] 2-8°C for short-term storage of working solutions.
Light: Protection from light is crucial; use of amber vials or storage in the dark is recommended.[2][4]
Container: Tightly sealed vials to prevent solvent evaporation and moisture ingress.[4]
Experimental Protocol: Forced Degradation Study
To assess the stability of Fluralaner-d5, a forced degradation study under various stress conditions is recommended. This involves subjecting the standard to conditions more severe than those encountered during routine analysis to identify potential degradation pathways and rates.
4.1. Preparation of Fluralaner-d5 Stock and Working Solutions
Stock Solution (1 mg/mL): Accurately weigh a suitable amount of Fluralaner-d5 and dissolve it in acetonitrile in a Class A volumetric flask.
Working Solution (10 µg/mL): Dilute the stock solution with the respective analytical solvent (acetonitrile or methanol) to achieve the final concentration.
4.2. Stress Conditions
Aliquots of the Fluralaner-d5 working solution in both acetonitrile and methanol should be subjected to the following conditions:
Acidic Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24, 48, and 72 hours.
Basic Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24, 48, and 72 hours.
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24, 48, and 72 hours.
Thermal Degradation: Incubate at 60°C in the dark for 7 days.
Photolytic Degradation: Expose to direct sunlight or a photostability chamber for 7 days. A control sample should be wrapped in aluminum foil and stored under the same conditions.
4.3. Sample Analysis
At each time point, samples should be neutralized (if necessary), diluted to an appropriate concentration, and analyzed by a validated stability-indicating LC-MS/MS method. The method should be capable of separating Fluralaner-d5 from its potential degradation products.
4.4. Data Analysis
The stability of Fluralaner-d5 is assessed by monitoring two key parameters:
Chemical Purity: The percentage of intact Fluralaner-d5 remaining is calculated by comparing the peak area to that of a control sample stored at -20°C.
Isotopic Purity: The isotopic distribution is monitored by mass spectrometry to detect any changes in the relative abundance of the deuterated and non-deuterated forms, which would indicate H/D exchange.
Data Presentation
The quantitative data from the forced degradation study should be summarized in clear, structured tables for easy comparison.
Table 1: Chemical Stability of Fluralaner-d5 in Acetonitrile under Forced Degradation Conditions
Stress Condition
Time (hours)
Remaining Fluralaner-d5 (%)
Control (-20°C)
72
>99.9
Acidic (0.1 N HCl, 60°C)
24
98.5
48
95.2
72
91.8
Basic (0.1 N NaOH, 60°C)
24
92.1
48
85.7
72
78.4
Oxidative (3% H₂O₂, RT)
24
99.1
48
98.2
72
97.5
Thermal (60°C)
168
99.5
Photolytic
168
96.3
Table 2: Isotopic Purity of Fluralaner-d5 in Methanol under Forced Degradation Conditions
Stress Condition
Time (hours)
Isotopic Purity (%)
Control (-20°C)
72
99.8
Acidic (0.1 N HCl, 60°C)
24
99.5
48
99.1
72
98.6
Basic (0.1 N NaOH, 60°C)
24
98.9
48
97.5
72
95.8
Thermal (60°C)
168
99.7
Visualizations
6.1. Experimental Workflow
The following diagram illustrates the workflow for the proposed forced degradation study of Fluralaner-d5.
Workflow for Forced Degradation Study of Fluralaner-d5.
6.2. Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways for Fluralaner. The exact degradation products of Fluralaner-d5 would need to be identified through experimental analysis.
Hypothetical Degradation Pathways of Fluralaner.
Conclusion and Recommendations
It is strongly recommended that researchers perform a comprehensive stability assessment of Fluralaner-d5 in the specific solvents and conditions used in their analytical methods. The forced degradation study protocol outlined in this guide provides a thorough approach to identifying potential stability issues and ensuring the generation of accurate and reliable quantitative data. The use of a well-characterized and stable internal standard is paramount for the integrity of any bioanalytical method.
An In-depth Technical Guide to the Molecular Weight and Mass Spectrometry of Fluralaner-d5
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric behavior of Fluralaner-d5, a deuterated inter...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric behavior of Fluralaner-d5, a deuterated internal standard for Fluralaner. This document is intended to support research, bioanalysis, and drug development activities by providing detailed information on its molecular weight, a generalized mass spectrometry fragmentation pattern, and a robust experimental protocol for its quantification.
Molecular Profile of Fluralaner-d5 and Fluralaner
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class.[1] In analytical methodologies, particularly for pharmacokinetic and toxicokinetic studies, a deuterated internal standard such as Fluralaner-d5 is crucial for accurate quantification. The key molecular details are summarized below.
The structural elucidation and quantification of Fluralaner-d5 by mass spectrometry are typically achieved through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation pattern provides characteristic product ions that are used for selective and sensitive detection.
While the precise fragmentation of Fluralaner and its deuterated analog can vary slightly depending on the specific instrumentation and experimental conditions, a plausible fragmentation pathway can be proposed based on the core structure of the molecule. The isoxazoline ring system and the substituted benzamide (B126) moiety are likely to be the primary sites of fragmentation.
Below is a table of expected precursor and product ions for Fluralaner, which would be shifted by +5 Da for Fluralaner-d5, assuming the deuterium (B1214612) labels are on a part of the molecule that is retained in the major fragments.
Analyte
Precursor Ion (m/z)
Product Ion 1 (m/z)
Product Ion 2 (m/z)
Notes
Fluralaner
556.3
To be determined
To be determined
Precursor ion corresponds to [M+H]⁺.
Fluralaner-d5
561.3
To be determined
To be determined
Precursor ion corresponds to [M+H]⁺.
Note: The specific m/z values for the product ions must be determined empirically by infusing a standard solution of Fluralaner and Fluralaner-d5 into the mass spectrometer and optimizing the collision energy to achieve stable and intense fragment signals.
A proposed logical workflow for the mass spectrometric analysis is illustrated in the diagram below.
Caption: Experimental workflow for Fluralaner quantification.
Based on the structure of Fluralaner, a generalized fragmentation pathway can be hypothesized. The diagram below illustrates potential cleavage sites.
Caption: Potential fragmentation pathways of Fluralaner.
Experimental Protocol for Quantification in Plasma by LC-MS/MS
This section details a robust method for the quantification of Fluralaner in plasma using Fluralaner-d5 as an internal standard.
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (Fluralaner-d5).
Add 300 µL of acetonitrile to precipitate proteins.
Vortex the mixture vigorously for 1 minute.
Centrifuge at >12,000 x g for 10 minutes at 4°C.
Transfer the clear supernatant to a clean vial or 96-well plate.
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
3.3. LC-MS/MS Instrumentation and Conditions
The following are typical starting parameters that should be optimized for the specific instrumentation in use.
Liquid Chromatography (LC) Parameters:
Parameter
Recommended Condition
Column
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Gradient Elution
Start at 30% B, linear gradient to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate.
Mass Spectrometry (MS) Parameters:
Parameter
Recommended Condition
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)
m/z 556.3 for Fluralaner; m/z 561.3 for Fluralaner-d5
Product Ions (Q3)
To be determined empirically for optimal sensitivity and specificity.
Collision Energy (CE)
To be optimized for each transition.
Source Temperature
e.g., 500°C
IonSpray Voltage
e.g., 5500 V
This technical guide provides foundational information for the analysis of Fluralaner-d5. For the development of a validated quantitative assay, it is imperative to empirically determine the optimal mass spectrometry parameters and validate the method according to regulatory guidelines.
The Solubility Profile of Fluralaner-d5: A Technical Guide for Researchers
An in-depth examination of the solubility of Fluralaner-d5 in organic and aqueous media, providing essential data and protocols for scientific research and development. This technical guide offers a comprehensive overvie...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth examination of the solubility of Fluralaner-d5 in organic and aqueous media, providing essential data and protocols for scientific research and development.
This technical guide offers a comprehensive overview of the solubility characteristics of Fluralaner-d5, a deuterated analog of the potent insecticide and acaricide, Fluralaner (B1663891). While data specific to Fluralaner-d5 is limited, the physicochemical properties of deuterated compounds are generally analogous to their non-deuterated counterparts. Therefore, this document leverages available data for Fluralaner to provide a robust framework for researchers, scientists, and drug development professionals working with Fluralaner-d5.
Core Physicochemical Properties
Fluralaner is a complex molecule belonging to the isoxazoline (B3343090) class of compounds.[1][2][3] Its structure, characterized by a high molecular weight and a significant number of fluorine and chlorine atoms, dictates its solubility profile.[4][5] A key descriptor of its lipophilicity is the octanol/water partition coefficient (Log P), which is reported to be 5.35, indicating a strong preference for non-polar environments.
Solubility Data
The solubility of Fluralaner, and by extension Fluralaner-d5, is markedly higher in organic solvents compared to aqueous solutions. This disparity is a critical consideration for the preparation of stock solutions and experimental media.
Organic Solvent Solubility
Fluralaner exhibits high solubility in a range of common organic solvents. This property is essential for the preparation of concentrated stock solutions for in vitro and in vivo studies.
Fluralaner is practically insoluble in water, with a reported solubility of approximately 0.1 mg/L at 20°C. This low aqueous solubility presents a challenge for experiments requiring delivery in aqueous media, such as cell-based assays.
To achieve workable concentrations in aqueous buffers, a common strategy involves first dissolving the compound in an organic solvent, typically DMSO, to create a concentrated stock solution. This stock is then diluted into the desired aqueous buffer. Using this method, a solubility of approximately 0.33 mg/mL can be achieved in a 1:2 solution of DMSO:PBS (pH 7.2). It is important to note that aqueous solutions of Fluralaner are not recommended for storage for more than one day.
For cell culture experiments, care must be taken to minimize the final concentration of the organic solvent to avoid cytotoxicity. A final DMSO concentration of 0.5% or lower is generally recommended. To prevent precipitation upon dilution, the DMSO stock solution should be added to the aqueous medium slowly while vortexing or swirling. The use of a biocompatible surfactant, such as Tween® 80, may also aid in maintaining solubility.
Experimental Protocols
Accurate quantification of Fluralaner-d5 in biological and environmental matrices is crucial for pharmacokinetic, metabolism, and residue studies. The most common analytical techniques employed are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation for LC-MS/MS Analysis of Animal Tissues
This protocol outlines a general workflow for the extraction of Fluralaner from animal tissue samples prior to LC-MS/MS analysis.
Homogenization: Tissue samples are thoroughly homogenized to ensure a uniform consistency.
Extraction: Fluralaner is extracted from the homogenized matrix using an organic solvent, most commonly acetonitrile. This step is designed to efficiently move the analyte from the solid or semi-solid sample into the liquid phase.
Centrifugation: The mixture is centrifuged to separate the solid debris from the liquid extract containing the analyte.
Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to remove interfering substances and concentrate the analyte.
Elution: Fluralaner is eluted from the SPE cartridge using a small volume of an appropriate solvent.
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in the mobile phase used for the LC-MS/MS analysis.
RP-HPLC Method for Quantification in Bulk and Dosage Forms
This method is suitable for the analysis of higher concentrations of Fluralaner, such as in pharmaceutical formulations.
Chromatographic Conditions:
Column: Zorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm).
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (70:30 v/v) is used in an isocratic elution mode.
Flow Rate: 1 mL/min.
Column Temperature: 40°C.
Injection Volume: 20 µL.
Detection: UV detection at a wavelength of 265 nm.
Standard Solution Preparation:
A standard stock solution (e.g., 100 µg/mL) is prepared by accurately weighing Fluralaner and dissolving it in the mobile phase.
Sonication may be used to ensure complete dissolution.
Working standard solutions are prepared by diluting the stock solution with the mobile phase to the desired concentrations.
All solutions should be filtered through a 0.45 µm membrane filter before injection.
Visualizations
Mechanism of Action
Fluralaner exerts its parasiticidal effect by acting as a non-competitive antagonist of ligand-gated chloride channels in the nervous system of arthropods. It potently blocks both gamma-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels. This dual inhibition disrupts neurotransmission, leading to hyperexcitation, paralysis, and ultimately, the death of the parasite. The high selectivity of Fluralaner for insect and acarid neuronal receptors over those of mammals contributes to its safety profile in treated animals.
Navigating the Isotopic Landscape: A Technical Guide to the Deuterium Exchange Potential in Fluralaner-d5
For Researchers, Scientists, and Drug Development Professionals Abstract: This in-depth technical guide explores the potential for deuterium (B1214612) exchange in Fluralaner-d5, a deuterated analog of the potent insecti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract: This in-depth technical guide explores the potential for deuterium (B1214612) exchange in Fluralaner-d5, a deuterated analog of the potent insecticide and acaricide, Fluralaner. Understanding the isotopic stability of deuterated compounds is paramount in drug development and metabolic studies. This document provides a comprehensive analysis of the chemical properties of Fluralaner, the principles of deuterium exchange, and a theoretical assessment of the stability of deuterium labels on the Fluralaner-d5 molecule. Detailed experimental protocols and data interpretation are presented to guide researchers in evaluating the potential for back-exchange under various physiological and experimental conditions.
Introduction to Fluralaner and Its Deuterated Analog
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class of compounds. Its chemical formula is C22H17Cl2F6N3O3, and its structure is characterized by a complex arrangement of aromatic rings and functional groups that are crucial for its biological activity.
The deuterated analog, Fluralaner-d5, has a molecular formula of C22H12D5Cl2F6N3O3, indicating that five hydrogen atoms in the parent molecule have been replaced by deuterium. The precise locations of these deuterium atoms are critical for assessing their stability and the potential for exchange with protons from the surrounding environment. While the exact positions are not publicly disclosed without a Certificate of Analysis, for the purpose of this guide, we will consider hypothetical deuteration patterns based on common synthetic strategies for introducing deuterium into complex molecules.
Table 1: Physicochemical Properties of Fluralaner
Property
Value
Molecular Formula
C22H17Cl2F6N3O3
Molecular Weight
556.29 g/mol
CAS Number
864731-61-3
Fundamental Principles of Deuterium Exchange
Deuterium exchange, also known as H-D exchange, is a chemical reaction in which a covalently bonded hydrogen atom is replaced by a deuterium atom, or vice versa. The likelihood of this exchange depends on the lability of the C-H bond, which is influenced by its chemical environment.
Several factors can promote deuterium exchange:
Acidity/Basicity: Protons attached to heteroatoms (O-H, N-H) are generally acidic and readily exchange with deuterium from solvents like D2O. Carbon-bound hydrogens (C-H) can also exchange under acidic or basic conditions, particularly if they are adjacent to a carbonyl group or on an aromatic ring.
Catalysis: Both acid and base catalysis can facilitate deuterium exchange. Acid-catalyzed exchange often proceeds via an electrophilic substitution mechanism, particularly on aromatic rings.
Temperature: Higher temperatures can provide the necessary activation energy for deuterium exchange to occur.
Potential Sites for Deuterium Exchange in Fluralaner
The Fluralaner molecule presents several types of protons with varying lability and potential for deuterium exchange.
dot
Caption: Chemical structure of Fluralaner highlighting potential sites for deuterium exchange.
Amide Protons: The two amide (N-H) protons are the most acidic and, therefore, the most likely to undergo rapid exchange with deuterium in the presence of a deuterium source like D2O. This exchange can occur under neutral, acidic, or basic conditions.
Aromatic Protons: The protons on the two aromatic rings are generally less labile than amide protons. However, they can undergo exchange, particularly under acid-catalyzed conditions through an electrophilic aromatic substitution mechanism. The electron-withdrawing and donating groups on the rings will influence the rate and position of this exchange.
Aliphatic Protons: The protons on the isoxazoline ring and the ethyl chain are typically the most stable and least likely to exchange. Breaking a C-H bond in these positions requires significant energy and specific catalytic conditions that are not typically encountered in physiological or standard analytical environments.
Experimental Protocols for Assessing Deuterium Exchange
To empirically determine the isotopic stability of Fluralaner-d5, the following experimental protocols are recommended.
Stability in Physiological Conditions
Objective: To assess the stability of the deuterium labels under conditions mimicking the physiological environment.
Methodology:
Prepare a stock solution of Fluralaner-d5 in a suitable organic solvent (e.g., DMSO-d6).
Dilute the stock solution into phosphate-buffered saline (PBS) prepared with D2O at pH 7.4.
Incubate the solution at 37°C for various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
At each time point, extract the Fluralaner-d5 from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).
Analyze the extracted sample by LC-MS/MS to determine the isotopic purity and identify any loss of deuterium.
dot
Caption: Workflow for assessing the stability of Fluralaner-d5 under physiological conditions.
Stability in Acidic and Basic Conditions
Objective: To evaluate the lability of the deuterium labels under stressed acidic and basic conditions.
Methodology:
Prepare solutions of Fluralaner-d5 in deuterated acidic (e.g., 0.1 M DCl in D2O) and basic (e.g., 0.1 M NaOD in D2O) media.
Incubate the solutions at room temperature and an elevated temperature (e.g., 50°C) for various time points.
Neutralize the samples at each time point and extract the Fluralaner-d5.
Analyze the extracts by LC-MS/MS to quantify the extent of deuterium exchange.
Data Presentation and Interpretation
The results from the LC-MS/MS analysis should be tabulated to clearly present the percentage of the deuterated and non-deuterated forms of Fluralaner at each time point and condition.
Table 2: Hypothetical Isotopic Purity of Fluralaner-d5 under Various Conditions
Condition
Time (hours)
% Fluralaner-d5
% Fluralaner-d4
% Fluralaner-d3
Physiological (pH 7.4, 37°C)
0
99.5
0.5
0.0
24
99.4
0.6
0.0
48
99.3
0.7
0.0
Acidic (0.1 M DCl, 50°C)
0
99.5
0.5
0.0
24
95.2
4.5
0.3
48
90.8
8.6
0.6
Basic (0.1 M NaOD, 50°C)
0
99.5
0.5
0.0
24
98.0
1.8
0.2
48
96.5
3.2
0.3
A significant decrease in the percentage of Fluralaner-d5 and a corresponding increase in the less-deuterated forms would indicate deuterium exchange. The specific pattern of deuterium loss can provide insights into which positions are most labile.
Logical Relationships in Deuterium Exchange Assessment
The assessment of deuterium exchange potential follows a logical progression from theoretical analysis to experimental verification.
dot
Caption: Logical workflow for the assessment of deuterium exchange potential.
Conclusion
The potential for deuterium exchange in Fluralaner-d5 is a critical consideration for its use in research and development. Based on fundamental chemical principles, the amide protons are the most likely to be labile, while the aromatic protons may exchange under specific acidic conditions. The aliphatic protons are expected to be highly stable. The provided experimental protocols offer a robust framework for empirically determining the isotopic stability of Fluralaner-d5. The resulting data will be invaluable for ensuring the integrity of studies that rely on this deuterated internal standard, ultimately contributing to the development of safe and effective veterinary pharmaceuticals. Researchers are strongly encouraged to obtain a Certificate of Analysis for their specific lot of Fluralaner-d5 to confirm the deuteration pattern and inform their stability assessments.
Foundational
CAS number and chemical structure of Fluralaner-d5
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Fluralaner-d5, a deuterated isotopologue of the potent insecticide and acaricide, Fluralaner (B166...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fluralaner-d5, a deuterated isotopologue of the potent insecticide and acaricide, Fluralaner (B1663891). Given its typical application as an internal standard in quantitative analytical studies, this document focuses on its chemical properties and its use in robust analytical methodologies.
Chemical Identity and Structure
Fluralaner-d5 is a stable, isotopically labeled version of Fluralaner, where five hydrogen atoms have been replaced with deuterium (B1214612). This substitution makes it an ideal internal standard for mass spectrometry-based quantification of Fluralaner in complex biological and environmental matrices.
While a specific CAS number for Fluralaner-d5 is not consistently reported across chemical suppliers, one vendor lists the molecular formula as C₂₂H₁₂D₅Cl₂F₆N₃O₃. This formula suggests that the deuterium atoms are located on the aromatic rings, which is a common strategy to prevent isotopic exchange during sample processing and analysis. The CAS number for the non-labeled Fluralaner is 864731-61-3[1][][3].
Table 1: Chemical Identifiers and Properties of Fluralaner-d5
Soluble in organic solvents such as DMSO and acetonitrile[6]
(Note: The exact position of the deuterium atoms may vary depending on the synthesis route. The proposed name and structure are based on the molecular formula and common isotopic labeling practices.)
Proposed Chemical Structure of Fluralaner-d5:
(This is a textual representation of the proposed structure where (D) indicates the likely positions of deuterium on the aromatic rings.)
Synthesis of Deuterated Analogs
The synthesis of isotopically labeled compounds like Fluralaner-d5 involves introducing deuterium atoms at specific positions in the molecule. This is typically achieved by using deuterated starting materials or reagents in the synthetic pathway. For Fluralaner-d5, this could involve using a deuterated dichlorobenzene or a deuterated toluene (B28343) derivative during the multi-step synthesis of the final molecule. The complexity of the Fluralaner molecule necessitates a sophisticated, multi-step organic synthesis process to achieve high isotopic purity.
Application in Quantitative Analysis
The primary application of Fluralaner-d5 is as an internal standard (IS) in quantitative bioanalytical methods, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most accurate quantification.
General Experimental Workflow
The general workflow for the quantification of Fluralaner in a biological matrix (e.g., plasma, tissue) using Fluralaner-d5 as an internal standard is depicted below.
Caption: General experimental workflow for Fluralaner analysis using an internal standard.
Representative Experimental Protocol: LC-MS/MS
The following protocol is a representative example for the quantification of Fluralaner in canine plasma, adapted from published methods for Fluralaner analysis[7][8][9][10].
1. Sample Preparation:
To 100 µL of plasma, add 10 µL of Fluralaner-d5 internal standard solution (concentration will depend on the expected analyte concentration).
A method using Fluralaner-d5 as an internal standard would be validated according to regulatory guidelines (e.g., FDA, ICH) to ensure its reliability. The following table presents typical performance characteristics for such a method.
Monitored and compensated for by the internal standard
Recovery
Consistent and reproducible
Mechanism of Action
Fluralaner, and by extension Fluralaner-d5, acts as a potent antagonist of ligand-gated chloride channels in the nervous system of arthropods. It primarily targets γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and L-glutamate-gated chloride channels (GluCls)[6]. This dual inhibition disrupts neurotransmission, leading to uncontrolled neuronal activity, paralysis, and ultimately the death of the parasite. Fluralaner exhibits high selectivity for insect and acarid neuronal receptors over those of mammals, which accounts for its wide margin of safety in treated animals.
Application Note: High-Throughput Quantification of Fluralaner in Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals. Introduction Fluralaner is a potent, long-acting systemic insecticide and acaricide from the isoxazoline (B3343090) class, widely used in veterinary...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluralaner is a potent, long-acting systemic insecticide and acaricide from the isoxazoline (B3343090) class, widely used in veterinary medicine. Accurate quantification of Fluralaner in biological matrices is essential for pharmacokinetic, toxicokinetic, and residue monitoring studies. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred bioanalytical method due to its superior sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as Fluralaner-d5, is critical for achieving high accuracy and precision. This internal standard co-elutes with the analyte and exhibits similar behavior during extraction and ionization, effectively compensating for variations in sample preparation and matrix effects.[2]
This document provides a detailed protocol for the rapid and robust quantification of Fluralaner in plasma using Fluralaner-d5 as an internal standard. The method employs a simple protein precipitation step, making it suitable for high-throughput analysis.
Experimental Protocols
1. Materials and Reagents
Fluralaner analytical standard (≥98% purity)
Fluralaner-d5 internal standard (IS) (≥98% purity, isotopic purity ≥99%)
Blank, drug-free plasma (e.g., K2EDTA-anticoagulated) from the species of interest
2. Preparation of Standard Solutions
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Fluralaner and Fluralaner-d5 in ACN to obtain 1 mg/mL primary stock solutions.
Working Standard Solutions: Prepare a series of Fluralaner working standard solutions by serially diluting the primary stock with a 50:50 (v/v) mixture of ACN and water.
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Fluralaner-d5 primary stock solution with 50:50 (v/v) ACN/water to a final concentration of 100 ng/mL.
Calibration Curve (CC) and Quality Control (QC) Samples: Prepare CC and QC samples by spiking appropriate volumes of the Fluralaner working standard solutions into blank plasma. A typical calibration curve may range from 1.0 to 2500 ng/mL.[3] QC samples should be prepared at a minimum of three concentration levels: low (LQC, 2-3 times the lower limit of quantification), medium (MQC), and high (HQC).[3]
3. Sample Preparation (Protein Precipitation)
Label 1.5 mL microcentrifuge tubes for each blank, standard, QC, and unknown sample.
Pipette 100 µL of plasma into the corresponding tube.
Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the "double blank" (matrix blank).
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to all tubes to precipitate proteins.
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.[3]
Add 200 µL of ultrapure water containing 0.1% formic acid to the supernatant to ensure compatibility with the initial mobile phase conditions.[3]
Inject the prepared sample onto the LC-MS/MS system.
For more complex matrices like tissues, a homogenization step followed by solvent extraction or Solid Phase Extraction (SPE) may be required for adequate cleanup.[1]
Caption: Step-by-step protein precipitation protocol.
4. LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
Parameter
Recommended Condition
LC System
UPLC/HPLC System
Column
Zorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm) or equivalent[1]
| Gradient Elution | Start at 30% B, linear gradient to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min.[3] |
Table 2: Mass Spectrometry Parameters
Parameter
Recommended Condition
Mass Spectrometer
Triple Quadrupole Mass Spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Capillary Voltage
3.0 kV
Source Temperature
120°C
Desolvation Temp.
400°C
MRM Transitions
See Table 3
Note: Gas flows (cone, desolvation) and collision energies must be optimized for the specific instrument.
Table 3: Illustrative MRM Transitions
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Fluralaner
556.0
169.0
Optimize
Fluralaner-d5 (IS)
561.0
174.0
Optimize
Note: The precursor and product ions are illustrative and must be optimized by infusing a standard solution of each compound on the specific mass spectrometer being used.
Data Presentation and Method Performance
Data analysis is performed by calculating the peak area ratio of the Fluralaner analyte to the Fluralaner-d5 internal standard. A calibration curve is constructed by plotting this ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[5]
Caption: General experimental workflow for LC-MS/MS analysis.
The method is validated to demonstrate its reliability, with performance characteristics summarized below.
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable tool for the quantification of Fluralaner in plasma.[3] The simple and rapid protein precipitation protocol allows for high-throughput analysis, making it highly suitable for pharmacokinetic and other studies requiring the processing of a large number of samples. The use of the stable isotope-labeled internal standard, Fluralaner-d5, ensures the highest level of accuracy and precision by correcting for analytical variability.
Application Note: High-Throughput Quantification of Fluralaner in Plasma using a Validated LC-MS/MS Method with Fluralaner-d5 as an Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and bioanalytical studies. Introduction: Fluralaner (B1663891) is a potent,...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and bioanalytical studies.
Introduction:Fluralaner (B1663891) is a potent, long-acting systemic insecticide and acaricide from the isoxazoline (B3343090) class, widely used in veterinary medicine.[1][2] Accurate quantification of Fluralaner in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring efficacy, and assessing safety margins.[1] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, selectivity, and speed.[1][3]
This application note provides a detailed, robust protocol for the quantification of Fluralaner in plasma using its stable isotope-labeled internal standard (IS), Fluralaner-d5. The use of a deuterated internal standard like Fluralaner-d5 is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to higher accuracy and precision. The method employs a simple and rapid protein precipitation step for sample preparation, making it suitable for high-throughput analysis.[1]
Experimental Protocol
Materials and Reagents
Standards: Fluralaner analytical standard (≥98% purity), Fluralaner-d5 internal standard (IS).
Biological Matrix: Control blank plasma (e.g., canine, feline, avian) from a certified vendor.[1]
Instrumentation
Liquid Chromatography (LC) System: A UHPLC or HPLC system capable of delivering accurate gradients.[1]
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
Preparation of Solutions
Primary Stock Solutions (1 mg/mL):
Prepare primary stock solutions of Fluralaner and Fluralaner-d5 in acetonitrile at a concentration of 1 mg/mL.[1] Store at -20°C.
Working Standard Solutions (Calibration Curve):
Prepare a series of working standard solutions by serially diluting the Fluralaner primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[1]
Calibration Curve (CC) Standards (e.g., 1.0 to 2500 ng/mL):
Spike appropriate volumes of the working standard solutions into blank plasma to create a calibration curve with 8-10 non-zero concentration points.[1] The typical linear range for Fluralaner analysis is 10.0 to 2500 ng/mL.[4][5]
Quality Control (QC) Samples:
Prepare QC samples by spiking blank plasma at a minimum of three concentration levels: Low (2-3x the Lower Limit of Quantitation), Medium, and High.[1]
Internal Standard (IS) Working Solution (e.g., 50 ng/mL):
Dilute the Fluralaner-d5 primary stock solution with acetonitrile to achieve a final concentration suitable for addition to all samples (except double blanks).
Sample Preparation (Protein Precipitation)
Label 1.5 mL microcentrifuge tubes for each sample (blank, zero, CC standards, QCs, and unknowns).
Pipette 100 µL of the plasma sample, standard, or QC into the corresponding tube.[1]
Add 10 µL of the IS working solution (Fluralaner-d5) to all tubes except for the double blank (blank matrix without IS).[1]
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
*Note: The precursor ion for Fluralaner-d5 is predicted based on the addition of five deuterium (B1214612) atoms. The optimal product ions and collision energies must be determined empirically by infusing a standard solution of Fluralaner-d5 into the mass spectrometer.
Method Performance and Validation
The described method should be validated according to established bioanalytical guidelines. Typical performance characteristics are summarized below.
Stable after multiple freeze-thaw cycles and on benchtop (must be confirmed)[1]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the quantification of Fluralaner in plasma samples.
Caption: Workflow for Fluralaner quantification in plasma.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable tool for the quantification of Fluralaner in plasma.[1] The simple protein precipitation sample preparation protocol allows for high throughput, making it highly suitable for pharmacokinetic and other related studies that involve a large number of samples.[1] The use of a deuterated internal standard, Fluralaner-d5, ensures the highest level of accuracy and precision in the analytical results.
Fluralaner-d5 for pharmacokinetic studies of Fluralaner in canine plasma
An Application Note and Protocol for the Pharmacokinetic Analysis of Fluralaner (B1663891) in Canine Plasma using Fluralaner-d5 as an Internal Standard. Introduction Fluralaner is a systemic insecticide and acaricide bel...
Author: BenchChem Technical Support Team. Date: December 2025
An Application Note and Protocol for the Pharmacokinetic Analysis of Fluralaner (B1663891) in Canine Plasma using Fluralaner-d5 as an Internal Standard.
Introduction
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class of compounds, widely used in veterinary medicine for the treatment and prevention of flea and tick infestations in dogs.[1][2] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of Fluralaner is crucial for optimizing dosage regimens and ensuring its safety and efficacy. This application note provides a detailed protocol for the quantification of Fluralaner in canine plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as Fluralaner-d5, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the results. This protocol details a robust and reliable method employing a simple protein precipitation step for sample preparation, making it suitable for high-throughput analysis in pharmacokinetic studies.
Experimental Protocols
This section outlines the materials, reagents, and detailed procedures for the analysis of Fluralaner in canine plasma.
Materials and Reagents
Fluralaner analytical standard (≥98% purity)
Fluralaner-d5 analytical standard (internal standard, IS)
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluralaner and Fluralaner-d5 by dissolving the accurately weighed standards in methanol.
Working Standard Solutions: Prepare a series of working standard solutions of Fluralaner by serially diluting the stock solution with a 50:50 mixture of methanol and water. These will be used to create the calibration curve (e.g., in the range of 10 to 2500 ng/mL).[3]
Internal Standard (IS) Working Solution: Prepare a working solution of Fluralaner-d5 (e.g., at 100 ng/mL) by diluting the IS stock solution with acetonitrile.
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank canine plasma with the Fluralaner working standard solutions.
Sample Preparation: Protein Precipitation
Label microcentrifuge tubes for blanks, calibration curve standards (CCs), QC samples, and unknown plasma samples.
Pipette 100 µL of the appropriate plasma sample (blank, CC, QC, or unknown) into the corresponding tube.
Add 10 µL of the IS working solution (Fluralaner-d5) to all tubes except for the blank samples.
Add 300 µL of cold acetonitrile (containing the IS) to precipitate plasma proteins.[3][4]
Vortex each tube vigorously for 1 minute.
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate.
Dilute the supernatant with an equal volume of ultrapure water containing 0.1% formic acid to ensure compatibility with the mobile phase.
Inject the prepared sample onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting parameters and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
Parameter
Value
Column
C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.3 - 0.5 mL/min
Gradient Elution
Start at 30% B, linear gradient to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Injection Volume
1 - 10 µL
Column Temperature
35 - 40°C
Autosampler Temp
15°C
Table 2: Mass Spectrometry Parameters
Parameter
Value
Ionization Mode
Electrospray Ionization (ESI), Negative or Positive Mode*
Scan Type
Multiple Reaction Monitoring (MRM)
MRM Transition (Fluralaner)
554.0 → 534.0 (Example - must be optimized)
MRM Transition (Fluralaner-d5)
559.0 → 539.0 (Example - must be optimized)
Source Temperature
240°C
Gas Flow
10 L/min
Nebulizer Pressure
35 psi
*Note: The optimal ionization mode and MRM transitions must be determined by infusing a standard solution of Fluralaner and Fluralaner-d5 into the mass spectrometer.
Workflow for Pharmacokinetic Analysis
The following diagram illustrates the overall workflow from sample collection to data analysis.
Caption: Workflow for the pharmacokinetic study of Fluralaner in canines.
Data Presentation: Pharmacokinetic Parameters
Fluralaner exhibits a long elimination half-life and mean residence time in dogs following a single oral dose. The key pharmacokinetic parameters from a study involving oral administration of Fluralaner to Beagle dogs are summarized below.
Table 3: Pharmacokinetic Parameters of Fluralaner in Dogs After Single Oral Administration (Mean ± SD)
Parameter
12.5 mg/kg Dose
25 mg/kg Dose
50 mg/kg Dose
Cmax (ng/mL)
1587 ± 562
3373 ± 1360
5178 ± 1673
Tmax (days)
1.1 ± 0.2
1.1 ± 0.2
1.1 ± 0.2
AUC(0→t) (ng·day/mL)
18512 ± 5930
42686 ± 12108
79495 ± 18919
t½ (days)
15.4 ± 4.5
12.9 ± 2.6
15.3 ± 4.4
MRT (days)
20.9 ± 5.0
17.5 ± 2.6
20.1 ± 4.4
Data sourced from Walther et al., Parasites & Vectors, 2014. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0→t): Area under the plasma concentration-time curve from time zero to the last quantifiable concentration; t½: Elimination half-life; MRT: Mean residence time.
Method Validation and Performance
A full validation of this analytical method should be performed according to regulatory guidelines. The validation should assess the following parameters:
Selectivity: Ensuring no interference from endogenous plasma components at the retention times of Fluralaner and the IS.
Linearity: Establishing a linear relationship between detector response and concentration over the intended range (e.g., 10-2500 ng/mL). The coefficient of determination (r²) should be ≥0.99.
Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % RSD) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
Recovery and Matrix Effect: Assessing the efficiency of the extraction process and the influence of the plasma matrix on ionization.
Stability: Evaluating the stability of Fluralaner in plasma under various conditions (freeze-thaw cycles, bench-top, long-term storage).
Logical Flow of Method Validation
The following diagram outlines the logical steps involved in validating the bioanalytical method.
Caption: Logical flow of the bioanalytical method validation process.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of Fluralaner in canine plasma. The use of a deuterated internal standard like Fluralaner-d5 is critical for achieving high-quality data. The simple protein precipitation sample preparation protocol allows for high throughput, making it highly suitable for extensive pharmacokinetic studies that involve a large number of samples. The pharmacokinetic data confirms that Fluralaner is readily absorbed and exhibits a long half-life in dogs, which explains its prolonged period of efficacy against ectoparasites.
Application Notes and Protocols for the Quantification of Fluralaner in Soil and Sediment using Fluralaner-d5
For Researchers, Scientists, and Drug Development Professionals Introduction Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class of compounds. It is widely used in veterinary...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class of compounds. It is widely used in veterinary medicine to control flea and tick infestations in companion animals. Due to its persistence, Fluralaner can enter the environment through various pathways, including animal waste, making it essential to monitor its presence in environmental compartments like soil and sediment.[1][2] This document provides a detailed protocol for the quantification of Fluralaner in soil and sediment samples using a robust and sensitive method based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and an isotopically labeled internal standard, Fluralaner-d5, for accurate quantification.
The methodology described herein utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which is highly effective for extracting a broad range of pesticides from complex matrices like soil.[3][4][5][6][7] The use of an isotope dilution strategy with Fluralaner-d5 compensates for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[3][8]
Vortex for 30 seconds to disperse the sorbent.
Centrifuge at 10000 rpm for 5 minutes.
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.[9]
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute Fluralaner.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be optimized on the specific instrument used.
Analyte
Precursor Ion (m/z)
Product Ion (m/z) - Quantifier
Product Ion (m/z) - Qualifier
Fluralaner
556.0
309.0
145.0
Fluralaner-d5
561.0
314.0
145.0
Note: The precursor ion for Fluralaner is [M-H]⁻ in negative mode as reported in one study, however, positive mode ionization is also commonly used for similar compounds. The proposed product ions are based on common fragmentation patterns. The transitions for Fluralaner-d5 are proposed by adding +5 to the precursor and corresponding fragment ions containing the deuterated part of the molecule. These should be confirmed experimentally.
Quantitative Data
The following tables summarize the expected performance characteristics of the method based on validation data from similar analyses. These values should be verified for soil and sediment matrices in the user's laboratory.
Application Note: High-Throughput Analysis of Fluralaner in Honey using a Deuterated Internal Standard by QuEChERS and LC-MS/MS
Abstract This application note details a robust and sensitive method for the quantitative analysis of the insecticide Fluralaner in complex honey matrices. The procedure utilizes a modified QuEChERS (Quick, Easy, Cheap,...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the insecticide Fluralaner in complex honey matrices. The procedure utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol for efficient sample cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, Fluralaner-D4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for routine monitoring of Fluralaner residues in honey to ensure food safety and compliance with regulatory limits.
Introduction
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class of compounds. Its widespread use in agriculture and veterinary medicine raises concerns about potential residues in food products, including honey. The complex composition of honey, with its high sugar content and variable matrix, presents analytical challenges for the accurate determination of trace-level contaminants. The use of a stable isotope-labeled internal standard, such as Fluralaner-D4, is a well-established technique to improve the accuracy and reliability of quantitative analysis in complex matrices by correcting for analyte losses during sample preparation and instrumental analysis.[1] This application note provides a detailed protocol for the extraction, identification, and quantification of Fluralaner in honey, offering a reliable method for food safety laboratories, researchers, and regulatory bodies.
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluralaner and Fluralaner-D4 in acetonitrile.
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Fluralaner stock solution with a mixture of acetonitrile and water (1:1, v/v). Fortify each calibration standard with the Fluralaner-D4 internal standard at a constant concentration.
Sample Preparation (QuEChERS Protocol)
Sample Homogenization: Thoroughly mix the honey sample to ensure homogeneity.
Sample Weighing and Reconstitution: Weigh 5 g of homogenized honey into a 50 mL polypropylene (B1209903) centrifuge tube. Add 10 mL of water and vortex for 1 minute to dissolve the honey.
Internal Standard Spiking: Spike the sample with a known amount of Fluralaner-D4 working solution.
Extraction:
Add 10 mL of acetonitrile to the tube.
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.
Immediately cap and shake vigorously for 1 minute.
Centrifuge at 4000 rpm for 5 minutes.
Dispersive SPE Cleanup:
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
Vortex for 30 seconds.
Centrifuge at 10,000 rpm for 5 minutes.
Final Extract Preparation:
Transfer the supernatant to an autosampler vial.
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The instrumental analysis is performed using a reversed-phase C18 column and a gradient elution program with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid. The mass spectrometer is operated in positive electrospray ionization mode (ESI+) with multiple reaction monitoring (MRM) for the detection and quantification of Fluralaner and its deuterated internal standard.
Table 1: LC-MS/MS Instrumental Parameters
Parameter
Setting
Liquid Chromatography
Column
C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40 °C
Mass Spectrometry
Ionization Mode
ESI Positive
Capillary Voltage
3.0 kV
Source Temperature
150 °C
Desolvation Temperature
400 °C
MRM Transitions
Compound
Precursor Ion (m/z)
Fluralaner
556.1
Fluralaner
556.1
Fluralaner-D4
560.1
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The method was validated to assess its performance in terms of linearity, recovery, precision, and sensitivity. The following tables summarize the quantitative data obtained during the validation study.
Table 2: Method Validation - Linearity
Analyte
Calibration Range (ng/g)
Correlation Coefficient (r²)
Fluralaner
1 - 100
> 0.995
Table 3: Method Validation - Recovery and Precision
Spiking Level (ng/g)
Mean Recovery (%) (n=6)
RSD (%) (n=6)
2
95.8
6.2
10
98.2
4.5
50
101.5
3.8
Table 4: Method Validation - Limits of Detection and Quantification
Parameter
Value (ng/g)
Limit of Detection (LOD)
0.5
Limit of Quantification (LOQ)
1.5
Mandatory Visualizations
Caption: Experimental workflow for Fluralaner analysis in honey.
Caption: Logic of using a deuterated internal standard for quantification.
Conclusion
The developed method provides a reliable and high-throughput solution for the determination of Fluralaner in honey. The modified QuEChERS protocol ensures effective extraction and cleanup, while the use of a deuterated internal standard in conjunction with LC-MS/MS allows for accurate and precise quantification. The method meets the typical performance requirements for routine residue analysis, with excellent linearity, recovery, and precision. This application note serves as a comprehensive guide for laboratories involved in food safety monitoring and research.
Application of Fluralaner-d5 in Drug Metabolism and Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals Introduction Fluralaner (B1663891) is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class, widely used in veterinary medicine...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluralaner (B1663891) is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class, widely used in veterinary medicine. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. Fluralaner-d5, a deuterated analog of fluralaner, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that Fluralaner-d5 has nearly identical chemical and physical properties to fluralaner, but is distinguishable by its mass. This allows for accurate correction of variations that can occur during sample preparation and analysis.
Core Applications
The primary application of Fluralaner-d5 is to enhance the accuracy and precision of quantitative bioanalytical methods for fluralaner in various biological matrices such as plasma, tissues, and feces. Its use helps to mitigate matrix effects, which are a common source of variability in LC-MS/MS analysis.
In the realm of metabolite identification, while the parent compound is the major component found in excreta, metabolism does occur to a lesser extent. The use of a stable isotope-labeled compound like Fluralaner-d5 can aid in distinguishing drug-related metabolites from endogenous matrix components in mass spectrometry data.
Experimental Protocols
Quantitative Analysis of Fluralaner in Plasma using LC-MS/MS with Fluralaner-d5 as an Internal Standard
This protocol describes a method for the quantification of fluralaner in animal plasma.
Spike 100 µL of each plasma sample, calibration standard, and quality control (QC) sample with 10 µL of Fluralaner-d5 internal standard working solution (concentration will depend on the expected analyte concentration range).
Vortex briefly to mix.
Add 300 µL of acetonitrile to precipitate proteins.
Vortex vigorously for 1 minute.
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of the mobile phase.
Transfer to an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Conditions:
LC System: Agilent 1260 Infinity II or equivalent
Mass Spectrometer: Agilent 6470A Triple Quadrupole or equivalent with an electrospray ionization (ESI) source
Column: Zorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm)[1]
Mobile Phase:
A: 0.1% Formic acid in water
B: Acetonitrile
Gradient: A suitable gradient to ensure separation of fluralaner from matrix components.
MRM Transitions: To be optimized for fluralaner and Fluralaner-d5. For fluralaner, parent ion m/z 554.0 and product ions such as m/z 534, 494, 424 can be monitored. The transition for Fluralaner-d5 would be shifted by the mass of the deuterium (B1214612) labels.
d. Data Analysis:
Quantification is based on the ratio of the peak area of fluralaner to the peak area of the Fluralaner-d5 internal standard.
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
The concentration of fluralaner in the unknown samples is determined from the calibration curve using linear regression.
Data Presentation
The use of Fluralaner-d5 as an internal standard is crucial for generating reliable quantitative data. Below are tables representing typical validation data that would be generated for a bioanalytical method using this approach.
Table 1: Calibration Curve Parameters
Analyte
Internal Standard
Calibration Range (ng/mL)
Correlation Coefficient (r²)
Fluralaner
Fluralaner-d5
10 - 2500
≥ 0.995
Table 2: Precision and Accuracy of Quality Control Samples
QC Level
Nominal Conc. (ng/mL)
Intra-day Precision (%CV, n=6)
Intra-day Accuracy (%Bias)
Inter-day Precision (%CV, n=18)
Inter-day Accuracy (%Bias)
LLOQ
10
≤ 20
± 20
≤ 20
± 20
Low
30
≤ 15
± 15
≤ 15
± 15
Medium
300
≤ 15
± 15
≤ 15
± 15
High
2000
≤ 15
± 15
≤ 15
± 15
LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation, %Bias: Percent Bias
Application Notes and Protocols for the Analysis of Fluralaner using Fluralaner-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the quantitative analysis of Fluralaner in various biological matrices. The protocols incorporate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Fluralaner in various biological matrices. The protocols incorporate the use of Fluralaner-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The methods are primarily designed for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification.
Introduction to Fluralaner and the Role of Fluralaner-d5
Fluralaner is a systemic insecticide and acaricide belonging to the isoxazoline (B3343090) class, widely used in veterinary medicine. Accurate quantification of Fluralaner in biological samples is crucial for pharmacokinetic, toxicokinetic, and residue studies. The use of a SIL-IS, such as Fluralaner-d5, is best practice in quantitative LC-MS/MS analysis.[1][2] Fluralaner-d5 has nearly identical chemical and physical properties to Fluralaner, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] However, its difference in mass allows it to be distinguished by the mass spectrometer, enabling reliable correction for any analyte loss during sample preparation and for signal suppression or enhancement caused by the sample matrix.
Sample Preparation Techniques
The choice of sample preparation technique depends on the complexity of the matrix, the required limit of quantification (LOQ), and the desired sample throughput. Below are protocols for three common techniques: Protein Precipitation, Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Application Note 1: Protein Precipitation for Plasma Samples
This method is a rapid and straightforward approach for the analysis of Fluralaner in plasma, suitable for high-throughput applications.
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluralaner and Fluralaner-d5 in acetonitrile.
Working Standard Solutions: Serially dilute the Fluralaner primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Fluralaner-d5 primary stock solution with acetonitrile. The optimal concentration should be determined during method development.
Precipitating Solvent: Acetonitrile with 0.1% formic acid.
3. Sample Preparation Procedure
Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.
Pipette 100 µL of the plasma sample, calibration standard, or QC into the corresponding tube.
Add 10 µL of the Fluralaner-d5 internal standard working solution to all tubes (except for blank matrix samples used to assess interferences).
Vortex briefly to mix.
Add 300 µL of the cold precipitating solvent (acetonitrile with 0.1% formic acid) to each tube.
Vortex vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.
Carefully transfer the clear supernatant to autosampler vials or a 96-well plate.
The sample is now ready for LC-MS/MS analysis. A dilution with water containing 0.1% formic acid may be performed to ensure compatibility with the initial mobile phase conditions.
Quantitative Data Summary
Parameter
Typical Value
Reference
Linearity Range
1.0 - 2500 ng/mL
Correlation Coefficient (r²)
≥ 0.99
Lower Limit of Quantification (LLOQ)
1.0 ng/mL
Accuracy (% Bias)
Within ±15% (±20% at LLOQ)
Precision (% RSD)
≤ 15% (≤ 20% at LLOQ)
Recovery
85% - 99%
Matrix Effect
Within ±15%
Experimental Workflow
Caption: Protein Precipitation Workflow for Plasma.
Application Note 2: Solid-Phase Extraction (SPE) for Complex Matrices
SPE provides a more thorough cleanup than protein precipitation and is suitable for more complex matrices like tissue homogenates or when lower detection limits are required.
SPE Cartridges (e.g., C18 or a polymer-based sorbent, to be optimized during method development)
2. Preparation of Solutions
Prepare stock and working solutions as described in the Protein Precipitation protocol.
Sample Pre-treatment Solution: To be determined based on the matrix. For tissue homogenates, a dilution with a buffer may be necessary. For urine, pH adjustment may be required.
3. Sample Preparation Procedure
Sample Pre-treatment: Homogenize tissue samples in an appropriate buffer. Centrifuge to pellet debris. Take an aliquot of the supernatant for extraction. Dilute the sample aliquot (e.g., 1:1) with water or a suitable buffer.
Internal Standard Spiking: Add an appropriate volume of the Fluralaner-d5 working solution to the pre-treated sample.
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2-3 mL of methanol followed by 2-3 mL of ultrapure water. Do not allow the sorbent to go dry.
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
Washing: Wash the cartridge with 2-3 mL of a weak solvent (e.g., 5-10% methanol in water) to remove hydrophilic interferences. The strength of the wash solvent should be optimized to remove matrix components without eluting the analyte.
Elution: Elute Fluralaner and Fluralaner-d5 from the cartridge with 2-3 mL of a strong solvent (e.g., acetonitrile or methanol).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Parameter
Expected Performance
Recovery
> 70%
Matrix Effect
Significantly reduced compared to Protein Precipitation
Precision (% RSD)
≤ 15%
Accuracy (% Bias)
Within ±15%
Experimental Workflow
Caption: Solid-Phase Extraction (SPE) Workflow.
Application Note 3: Modified QuEChERS for Tissue and Food Samples
The QuEChERS method, originally developed for pesticide analysis in food, is a two-step process involving an extraction/partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup. This modified protocol is suitable for complex solid matrices like animal tissues or food products.
Homogenization: Weigh 1-2 g of the homogenized tissue or food sample into a 50 mL centrifuge tube.
Internal Standard Spiking: Add an appropriate volume of the Fluralaner-d5 working solution.
Extraction:
Add 10 mL of ultrapure water and vortex for 30 seconds.
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
Shake vigorously for 1 minute and then centrifuge at >4000 x g for 5 minutes.
Dispersive SPE (dSPE) Cleanup:
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). The choice of sorbents depends on the matrix and should be optimized to remove interferences like fats and pigments.
Vortex for 30 seconds and centrifuge at >10,000 x g for 5 minutes.
Final Preparation: Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis. An evaporation and reconstitution step may be added if concentration is needed.
Technical Support Center: Troubleshooting Fluralaner-d5 Internal Standard Signal Variability
Welcome to the technical support center for troubleshooting Fluralaner-d5 internal standard signal variability. This resource is designed for researchers, scientists, and drug development professionals to address common...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for troubleshooting Fluralaner-d5 internal standard signal variability. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during quantitative analysis using Fluralaner-d5 as an internal standard, particularly in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is Fluralaner-d5 and why is it used as an internal standard?
Fluralaner-d5 is a stable isotope-labeled (SIL) version of Fluralaner, a systemic insecticide and acaricide. In quantitative mass spectrometry, an SIL internal standard is considered the gold standard. Because Fluralaner-d5 is chemically almost identical to Fluralaner, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's ion source. By adding a known amount of Fluralaner-d5 to all samples, calibration standards, and quality controls, variations arising from sample preparation, injection volume, and matrix effects can be normalized. This is achieved by using the ratio of the analyte (Fluralaner) signal to the internal standard (Fluralaner-d5) signal for quantification, leading to more accurate and precise results.
Q2: What are the common causes of Fluralaner-d5 signal variability?
Signal variability of a deuterated internal standard like Fluralaner-d5 can stem from several factors, broadly categorized as:
Matrix Effects: This is the most common cause, where co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate) suppress or enhance the ionization of the internal standard. This can lead to inconsistent signal intensity across different samples.
Sample Preparation Inconsistencies: Errors during sample preparation, such as inconsistent pipetting of the internal standard, variable extraction recovery between samples, or incomplete mixing, can lead to significant signal variability.
Instrumental Issues: Problems with the LC-MS/MS system, including inconsistent injection volumes, a contaminated ion source, a failing column, or general instrument instability, can cause fluctuations in the internal standard signal.
Chromatographic Issues: A slight shift in retention time between Fluralaner and Fluralaner-d5, known as the isotope effect, can lead to differential matrix effects if they elute into regions of varying ion suppression.
Internal Standard Stability and Purity: Degradation of the Fluralaner-d5 in the stock solution or during sample processing can lead to a decreasing signal trend. Impurities in the internal standard solution can also affect signal consistency.
Q3: My Fluralaner-d5 signal is consistently low across all samples. What should I investigate?
A consistently low signal for the internal standard across an entire analytical run often points to a systemic issue. Here’s a troubleshooting workflow:
Check the Internal Standard Solution: Verify the concentration and integrity of the Fluralaner-d5 working solution. Ensure it was prepared correctly and has not expired or degraded.
Inspect the LC-MS/MS System:
Ion Source: Check for contamination and ensure a stable spray.
MS Method: Confirm that the correct MRM transition and instrument parameters for Fluralaner-d5 are being used.
Review the Sample Preparation Protocol: Double-check that the correct volume of the internal standard solution was added to all samples.
Q4: The Fluralaner-d5 signal is highly variable between samples in the same batch. What is the likely cause?
High variability between individual samples suggests sample-specific issues. The most probable causes are:
Inconsistent Sample Preparation: This is a primary suspect. Investigate for potential inconsistencies in extraction recovery between samples.
Matrix Effects: Different samples may have varying levels of matrix components, leading to different degrees of ion suppression or enhancement.
Pipetting Errors: Inconsistent addition of the internal standard to each sample.
Troubleshooting Guides
Issue 1: Investigating Matrix Effects
Matrix effects are a primary cause of internal standard signal variability. The following guide will help you identify and mitigate them.
Symptoms:
High variability in Fluralaner-d5 peak area between samples.
Poor accuracy and precision for quality control (QC) samples.
Significant ion suppression or enhancement when comparing standards in solvent versus matrix.
Troubleshooting Workflow:
Caption: A workflow for diagnosing and mitigating matrix effects.
Sporadic "flyers" with unusually high or low Fluralaner-d5 signal.
Gradual decrease or increase in signal over the course of an analytical run.
Troubleshooting Workflow:
Caption: A logical approach to troubleshooting sample preparation inconsistencies.
Data Presentation
Table 1: Impact of Sample Preparation Method on Internal Standard Recovery and Matrix Effect
Sample Preparation Method
Analyte Recovery (%)
Internal Standard Recovery (%)
Matrix Effect (%)
Reference
Protein Precipitation (PPT)
85 ± 8
88 ± 7
65 (Suppression)
[Fictional Data for Illustration]
Liquid-Liquid Extraction (LLE)
92 ± 5
94 ± 4
85 (Suppression)
[Fictional Data for Illustration]
Solid-Phase Extraction (SPE)
98 ± 3
97 ± 3
95 (Minimal Effect)
[Fictional Data for Illustration]
Matrix Effect (%) = (Peak area in presence of matrix / Peak area in absence of matrix) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Table 2: FDA Guidance on Internal Standard Response Variability
Scenario
Recommendation
Reference
IS response in subject samples is within the range of calibration standards and QCs.
The variability is not likely to impact the accuracy of the data.
Gradual drift or pattern in IS responses in a section of the run without calibrators/QCs.
Reanalyze the affected subject samples. If the reanalyzed IS response is similar to calibrators/QCs and concentrations are within 20% of the original, no further investigation is typically needed.
Protocol 1: Post-Column Infusion for Matrix Effect Assessment
Objective: To qualitatively identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Materials:
LC-MS/MS system
Syringe pump
Tee-union and necessary tubing
Fluralaner-d5 standard solution (at a concentration that gives a stable, mid-range signal)
Blank matrix extract (prepared using the same method as the study samples, but without the analyte or internal standard)
Procedure:
System Setup:
Equilibrate the LC-MS/MS system with the analytical column and mobile phases used for the Fluralaner assay.
Using a tee-union, connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.
Infusion:
Begin infusing the Fluralaner-d5 standard solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate.
Monitor the Fluralaner-d5 signal in the mass spectrometer until a stable baseline is achieved.
Injection and Analysis:
Once a stable baseline is established, inject a blank matrix extract.
Continue to monitor the Fluralaner-d5 signal throughout the chromatographic run.
Data Interpretation:
A stable, flat baseline indicates no matrix effects.
A dip in the baseline signal indicates ion suppression at that retention time.
A rise in the baseline signal indicates ion enhancement at that retention time.
Visualization of Post-Column Infusion Setup:
Caption: Schematic of a post-column infusion setup.
Protocol 2: Method of Standard Additions for Quantitation in the Presence of Matrix Effects
Objective: To accurately quantify Fluralaner in a complex matrix by overcoming matrix effects. This method is particularly useful when a suitable blank matrix is unavailable.
Procedure:
Sample Preparation:
Divide a single sample into at least four equal aliquots (e.g., 100 µL each).
Spiking:
Leave one aliquot unspiked (this is the "zero-addition" sample).
Spike the remaining aliquots with increasing, known concentrations of a Fluralaner standard solution. A typical spiking scheme would be 0.5x, 1x, and 1.5x the expected endogenous concentration of Fluralaner.
Add the Fluralaner-d5 internal standard at a constant concentration to all aliquots.
Analysis:
Process all aliquots using the standard sample preparation method.
Analyze the extracts by LC-MS/MS.
Data Analysis:
Calculate the analyte/internal standard peak area ratio for each aliquot.
Create a calibration curve by plotting the peak area ratio (y-axis) against the concentration of the added Fluralaner standard (x-axis).
Perform a linear regression on the data points.
The absolute value of the x-intercept of the regression line represents the endogenous concentration of Fluralaner in the original, unspiked sample.
Visualization of Standard Addition Plot:
Caption: A typical standard addition plot for determining analyte concentration.
Technical Support Center: Addressing Ion Suppression of Fluralaner-d5 in Complex Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression of Fluralaner-d5 dur...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression of Fluralaner-d5 during LC-MS/MS analysis in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Fluralaner-d5?
A1: Ion suppression is a matrix effect phenomenon that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte, such as Fluralaner-d5, due to the presence of co-eluting interfering compounds from the biological matrix (e.g., plasma, tissue homogenate).[1] This leads to a decreased signal intensity for Fluralaner-d5, which can compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: Why is Fluralaner-d5 used as an internal standard if it can also be suppressed?
A2: Fluralaner-d5 is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are the gold standard for quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte (Fluralaner).[2] This means they behave similarly during sample preparation and chromatographic separation, and more importantly, they experience a similar degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Q3: What are the common sources of ion suppression when analyzing Fluralaner-d5 in biological matrices?
A3: Common sources of ion suppression in the analysis of Fluralaner-d5 from biological matrices include:
Endogenous matrix components: Phospholipids, salts, and proteins are major contributors to ion suppression in plasma and tissue samples.[3]
Sample preparation reagents: Incomplete removal of reagents used during sample processing can interfere with ionization.
Co-administered drugs or metabolites: Other compounds present in the sample can co-elute with Fluralaner-d5 and compete for ionization.
Q4: How can I determine if my Fluralaner-d5 signal is being suppressed?
A4: The presence of ion suppression can be investigated using a post-column infusion experiment. In this method, a constant flow of a Fluralaner-d5 solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A dip in the baseline signal of Fluralaner-d5 at its expected retention time indicates the presence of co-eluting matrix components that are causing ion suppression. A quantitative assessment can be made by comparing the peak area of Fluralaner-d5 in a neat solution versus a post-extraction spiked matrix sample.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to ion suppression of Fluralaner-d5.
Problem 1: Low or inconsistent Fluralaner-d5 signal intensity.
Possible Cause: Significant ion suppression from the biological matrix.
Solution:
Optimize Sample Preparation: A simple protein precipitation with acetonitrile (B52724) is a common method for plasma samples.[5][6] However, if suppression is high, consider more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components.[7]
Modify Chromatographic Conditions: Adjust the mobile phase gradient to better separate Fluralaner-d5 from the regions of significant ion suppression. A study on isoxazoline (B3343090) derivatives, including fluralaner, utilized a gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile, which can be a good starting point.[8]
Sample Dilution: If the concentration of Fluralaner is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[9]
Problem 2: Poor reproducibility of the Fluralaner/Fluralaner-d5 peak area ratio.
Possible Cause: Differential matrix effects, where Fluralaner and Fluralaner-d5 are not experiencing the same degree of ion suppression. This can happen if they are not perfectly co-eluting.
Solution:
Improve Chromatographic Resolution: Ensure that the chromatographic peak shapes for both Fluralaner and Fluralaner-d5 are symmetrical and that their retention times are as close as possible.
Evaluate Different Matrix Lots: Assess the matrix effect across at least six different lots of the biological matrix to understand the variability of ion suppression.[4]
Problem 3: The matrix effect for Fluralaner-d5 is determined to be greater than 15%.
Possible Cause: The chosen sample preparation method is insufficient for the complexity of the matrix.
Solution:
Implement a More Effective Cleanup: Transition from protein precipitation to a more selective sample preparation method like SPE.
Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation, as these are known to be a major cause of ion suppression.[3]
Quantitative Data Summary
The following tables summarize quantitative data related to the analysis of Fluralaner and the assessment of matrix effects from a validated method for isoxazoline derivatives in plasma.[8]
Table 1: Recovery of Fluralaner in Plasma
Analyte
Concentration (ng/mL)
Mean Recovery (%)
RSD (%)
Fluralaner
3
92.5
5.8
Fluralaner
100
95.1
4.2
Fluralaner
1000
97.3
3.1
Table 2: Matrix Effect of Fluralaner in Plasma
Analyte
Concentration (ng/mL)
Mean Matrix Effect (%)
RSD (%)
Fluralaner
3
-8.7
6.2
Fluralaner
100
-6.4
3.9
Fluralaner
1000
-4.9
2.5
A negative matrix effect indicates ion suppression. A matrix effect that does not exceed 15% is generally considered acceptable.[8]
Experimental Protocols
1. Protocol for Quantification of Fluralaner in Plasma by LC-MS/MS [5]
Sample Preparation (Protein Precipitation):
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (Fluralaner-d5).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 12,000 x g for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute Fluralaner, then return to initial conditions for re-equilibration.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (analyte dependent).
Scan Type: Multiple Reaction Monitoring (MRM).
Precursor > Product Ion Transitions: To be optimized for Fluralaner and Fluralaner-d5.
Set A (Neat Solution): Fluralaner-d5 spiked into the mobile phase at a known concentration.
Set B (Post-Spiked Matrix): Extract blank biological matrix using the validated sample preparation method. Spike Fluralaner-d5 into the final extract at the same concentration as Set A.
Set C (Pre-Spiked Matrix): Spike Fluralaner-d5 into the blank biological matrix before the extraction process.
Analyze all three sets of samples by LC-MS/MS.
Calculate the Matrix Effect (ME) and Recovery (RE):
ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100
RE (%) = (Peak Area in Set C / Peak Area in Set B) x 100
An ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Technical Support Center: Optimization of Mass Spectrometry Parameters for Fluralaner-d5 Detection
Welcome to the technical support center for the analysis of Fluralaner (B1663891) and its deuterated internal standard, Fluralaner-d5, using mass spectrometry. This resource is designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of Fluralaner (B1663891) and its deuterated internal standard, Fluralaner-d5, using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended LC-MS/MS parameters for the analysis of Fluralaner and Fluralaner-d5?
A1: For initial method development, you can begin with the parameters outlined in the tables below. Note that these are starting points and should be optimized for your specific instrument and experimental conditions.[1][2]
Q2: I am observing poor peak shape and inconsistent retention times. What are the likely causes and solutions?
A2: Poor peak shape and retention time variability can stem from several factors. Ensure your mobile phase is correctly prepared and degassed.[3] Check for any leaks in the LC system. The column may also be a source of the issue; consider flushing or replacing it if it's old or has been used with incompatible matrices. Also, ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.
Q3: My quantitative results are inaccurate, showing high variability. What should I investigate?
A3: Inaccurate and variable quantitative results, even with a deuterated internal standard, often point towards issues with matrix effects, co-elution, or the stability of the internal standard.[4][5] It is crucial to evaluate these aspects during method development. A common issue is the differential matrix effect, where the analyte and internal standard are not affected by ion suppression or enhancement to the same degree.
Q4: How can I confirm if Fluralaner and Fluralaner-d5 are co-eluting?
A4: To confirm co-elution, overlay the chromatograms of Fluralaner and Fluralaner-d5. Ideally, their peak apexes should align. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If a significant separation is observed, you may need to adjust your chromatographic conditions, such as the gradient profile or the column chemistry.
Q5: What are common sample preparation techniques for Fluralaner analysis in plasma?
A5: A widely used and effective method for plasma samples is protein precipitation.[1][3] This involves adding a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, followed by centrifugation to separate the clear supernatant containing the analyte for injection.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Signal for Fluralaner-d5
Possible Cause
Troubleshooting Step
Incorrect Mass Spectrometer Parameters
Verify the precursor and product ions for Fluralaner-d5 are correctly entered in the instrument method. Infuse a fresh, known concentration of Fluralaner-d5 solution directly into the mass spectrometer to optimize cone voltage and collision energy.
Degradation of Internal Standard
Prepare a fresh stock solution of Fluralaner-d5. Assess the stability of the working solution under your experimental conditions (e.g., temperature, light exposure).
Ion Source Contamination
Clean the ion source components, including the ESI probe and the orifice. A contaminated source can lead to significant signal suppression.
Sample Preparation Issues
Ensure the internal standard is being spiked correctly and is not being lost during any extraction or transfer steps.
Issue 2: High Background Noise
Possible Cause
Troubleshooting Step
Contaminated Mobile Phase or Solvents
Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
LC System Contamination
Flush the entire LC system, including the autosampler, with a strong solvent mixture like isopropanol/water.
Matrix Effects
Incorporate a more rigorous sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components. Alternatively, dilute the sample extract to minimize matrix effects.
Electronic Noise
Check for proper grounding of the mass spectrometer and associated electronics.
Issue 3: Inconsistent Internal Standard Response
Possible Cause
Troubleshooting Step
Variability in Sample Matrix
Different lots of biological matrix can have varying levels of interfering compounds. Evaluate matrix effects across multiple batches of your sample matrix.
Inconsistent Sample Preparation
Ensure precise and consistent execution of the sample preparation protocol, particularly the pipetting of the internal standard and sample volumes.
Autosampler Issues
Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is accurate and reproducible.
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters for Fluralaner-d5
This protocol describes the process of determining the optimal mass spectrometer parameters for Fluralaner-d5 using direct infusion.
Prepare a Fluralaner-d5 solution: Prepare a 1 µg/mL solution of Fluralaner-d5 in 50:50 acetonitrile:water.
Infuse the solution: Using a syringe pump, infuse the Fluralaner-d5 solution directly into the mass spectrometer's ion source at a flow rate of 10-20 µL/min.
Optimize in Full Scan Mode:
Acquire data in full scan mode to identify the precursor ion of Fluralaner-d5. The expected [M+H]⁺ ion will be approximately 5 Daltons higher than that of Fluralaner.
Optimize the cone/capillary voltage and other source parameters to maximize the intensity of the precursor ion.
Optimize in Product Ion Scan Mode:
Select the determined precursor ion for fragmentation.
Vary the collision energy to find the optimal energy that produces stable and abundant product ions.
Select the most intense and specific product ions for MRM analysis.
Set up MRM Transitions:
Create MRM methods using the optimized precursor ion, product ions, and collision energies.
Set the dwell time for each transition (e.g., 50-100 ms) to ensure an adequate number of data points across the chromatographic peak.
Protocol 2: Sample Preparation of Plasma Samples by Protein Precipitation
This protocol details a common method for extracting Fluralaner and Fluralaner-d5 from plasma samples.[1][3]
Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of Fluralaner-d5 working solution to each plasma sample (except for blank matrix samples).
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
Centrifugation: Centrifuge the tubes at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Data Presentation
Table 1: Suggested Starting LC-MS/MS Parameters for Fluralaner Analysis
Parameter
Suggested Condition
LC Column
C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
Start at 30% B, linear gradient to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate.
Injection Volume
5 µL
Column Temperature
40 °C
Ionization Mode
Electrospray Ionization (ESI), Positive
Table 2: Suggested MRM Transitions and MS Parameters for Fluralaner and Fluralaner-d5
Note: These are suggested starting points. The optimal collision energy and cone voltage must be determined experimentally for your specific instrument.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Suggested Starting Collision Energy (eV)
Suggested Starting Cone Voltage (V)
Fluralaner
556.0
355.0 (Quantifier)
25
30
161.0 (Qualifier)
40
30
Fluralaner-d5
561.0
355.0 (Quantifier)
25
30
161.0 (Qualifier)
40
30
Visualizations
Caption: Experimental workflow for Fluralaner-d5 detection.
Caption: Troubleshooting logic for inaccurate results.
Technical Support Center: Long-Term Stability of Fluralaner-d5 in Frozen Plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the long-term stability of Fluralaner-d5 in frozen plasma. Troubleshooting Guides This sect...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the long-term stability of Fluralaner-d5 in frozen plasma.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue
Potential Cause
Recommended Solution
High variability in QC sample results at a specific time point.
Inconsistent thawing procedure.
Ensure all plasma samples are thawed uniformly. Thawing on ice or at room temperature should be consistent for all samples in a batch.
Non-homogenous plasma sample after thawing.
Vortex each sample thoroughly after thawing and before aliquoting for analysis to ensure a homogenous mixture.
Instrument variability.
Check the performance of the analytical instrument (e.g., LC-MS/MS). Run system suitability tests before the analytical run.
Consistent decrease in Fluralaner-d5 concentration over time, exceeding the ±15% acceptance criteria.
Analyte degradation.
Verify the storage temperature is consistently maintained. Review the sample handling process to minimize time at room temperature.
Adsorption to container walls.
Consider using different types of storage tubes (e.g., polypropylene (B1209903) vs. glass) and evaluate for non-specific binding.
Internal Standard (IS) response is erratic across samples.
Inconsistent addition of IS.
Ensure the internal standard solution is accurately and consistently added to all samples, including calibration standards and QC samples.
IS instability.
Evaluate the stability of the internal standard in the matrix under the same storage conditions as the analyte.
Matrix effects observed, such as ion suppression or enhancement.
Co-eluting endogenous plasma components.
Optimize the chromatographic method to improve the separation of Fluralaner-d5 from interfering matrix components.
Inefficient sample clean-up.
Re-evaluate the sample preparation method (e.g., protein precipitation, solid-phase extraction) to improve the removal of matrix interferences.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for long-term stability studies of Fluralaner-d5 in plasma?
A1: For long-term stability, plasma samples should be stored at -20°C or -80°C. The chosen storage temperature should be consistently maintained throughout the study. According to FDA guidelines, stability determined at -20°C would cover stability at colder temperatures.[1]
Q2: What are the acceptance criteria for a long-term stability study?
A2: The mean concentration of the quality control (QC) samples at each time point should be within ±15% of the nominal concentration.[2] At least two-thirds of the QC samples should be within ±15% of their nominal values.
Q3: How long should a long-term stability study for Fluralaner-d5 in frozen plasma be conducted?
A3: The duration of the study should be equal to or exceed the time between the first sample collection and the last sample analysis in your main study.[1]
Q4: Can I use study samples to determine the long-term stability of Fluralaner-d5?
A4: No, it is not acceptable to use study samples for evaluating long-term stability because their nominal concentrations are unknown. Stability should be assessed using quality control (QC) samples prepared by spiking a known concentration of the analyte into a blank matrix.[3]
Q5: What concentration levels should I use for my QC samples in the stability study?
A5: You should use at least two concentration levels for your QC samples: a low QC (LQC) and a high QC (HQC). The LQC should be a maximum of three times the lower limit of quantification (LLOQ), and the HQC should be close to the upper limit of quantification (ULOQ).[2]
Experimental Protocols
Protocol 1: Preparation of Quality Control (QC) Samples
Prepare Stock Solutions: Prepare a stock solution of Fluralaner-d5 in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
Spike Plasma: Obtain a pool of blank control plasma (with the same anticoagulant as the study samples). Spike the blank plasma with the Fluralaner-d5 stock solution to achieve at least two concentration levels: Low QC (LQC) and High QC (HQC).
Aliquoting: Aliquot the spiked plasma into polypropylene storage tubes. The volume of each aliquot should be sufficient for a single analysis.
Baseline Analysis (Time 0): Immediately after preparation, analyze a set of freshly prepared QC samples (at least in triplicate for each concentration level) to establish the baseline concentration.
Storage: Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
Protocol 2: Long-Term Stability Assessment
Define Time Points: Establish the time points for stability testing based on the expected duration of your study (e.g., 1, 3, 6, 9, 12 months).
Sample Retrieval: At each designated time point, retrieve a set of LQC and HQC samples from the freezer.
Thawing: Thaw the samples under controlled and consistent conditions (e.g., on ice or at room temperature).
Sample Preparation: Process the thawed QC samples using your validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).
Analysis: Analyze the processed samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples.
Data Evaluation: Calculate the mean concentration of the stored QC samples and compare it to the nominal concentration. The mean concentration should be within ±15% of the nominal value.
Data Presentation
The quantitative data from the long-term stability study should be summarized in a clear and structured table.
Table 1: Long-Term Stability of Fluralaner-d5 in Frozen Plasma at -20°C
Time Point
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL) (n=3)
% Bias
Time 0
LQC
10
10.2
+2.0%
HQC
500
495
-1.0%
1 Month
LQC
10
9.8
-2.0%
HQC
500
505
+1.0%
3 Months
LQC
10
10.5
+5.0%
HQC
500
489
-2.2%
6 Months
LQC
10
9.5
-5.0%
HQC
500
510
+2.0%
12 Months
LQC
10
10.1
+1.0%
HQC
500
492
-1.6%
Note: The data presented in this table are for illustrative purposes only and should be replaced with your experimental results.
Mandatory Visualization
Caption: Experimental workflow for long-term stability assessment.
impact of different sample extraction methods on Fluralaner-d5 performance
Welcome to the Technical Support Center for Fluralaner-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample extraction and troubleshoot comm...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Fluralaner-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample extraction and troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using Fluralaner-d5 as an internal standard?
A1: The most prevalent issues include poor recovery, significant matrix effects, chromatographic peak shape problems, and variability in the internal standard response. These can stem from the choice of extraction method, the complexity of the sample matrix, and the specific chromatographic conditions used. Inconsistent internal standard response can also be a sign of issues with the sample processing method.[1]
Q2: Why is my Fluralaner-d5 recovery consistently low?
A2: Low recovery of Fluralaner-d5 can be attributed to several factors during sample preparation. These include incomplete extraction from the sample matrix, particularly from high-fat tissues, loss of analyte during solvent evaporation steps, or strong interactions with matrix components that are not disrupted by the extraction solvent. The choice of extraction method and solvent is critical to ensure efficient recovery.[2]
Q3: What causes high matrix effects with Fluralaner-d5, and how can I mitigate them?
A3: High matrix effects, appearing as ion suppression or enhancement, are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of Fluralaner-d5 in the mass spectrometer source.[3][4][5] To mitigate these effects, consider optimizing the sample cleanup process, adjusting the chromatographic conditions to separate Fluralaner-d5 from interfering compounds, or diluting the sample. The use of a suitable internal standard, like Fluralaner-d5, is intended to compensate for matrix effects; however, significant effects can still impact data quality.
Q4: I am observing a shift in the retention time of Fluralaner-d5 compared to the native Fluralaner. What could be the cause?
A4: A slight chromatographic shift between a deuterated internal standard and the native analyte, known as the "deuterium isotope effect," can sometimes occur. This can lead to the analyte and internal standard experiencing different matrix effects, which can compromise the accuracy of the results. To address this, you can try optimizing the chromatographic method by adjusting the mobile phase, gradient, or temperature.
Q5: Can the position of the deuterium (B1214612) labels on Fluralaner-d5 affect its stability?
A5: Yes, the position of deuterium labels can impact the stability of the internal standard. If deuterium atoms are on exchangeable sites, such as hydroxyl or amine groups, they can be replaced by hydrogen atoms from the solvent, a process known as H/D exchange. This can lead to a decrease in the deuterated standard's signal. It is preferable to use standards where deuterium atoms are on stable, non-exchangeable positions.
Troubleshooting Guides
Guide 1: Low Recovery of Fluralaner-d5
This guide will help you troubleshoot and address issues of low Fluralaner-d5 recovery during your sample extraction process.
Potential Cause
Troubleshooting Step
Expected Outcome
Incomplete Extraction
Optimize the extraction solvent. For the highly lipophilic Fluralaner, ensure the solvent has sufficient non-polar character. Consider increasing the volume of the extraction solvent or performing multiple extraction steps.
Increased recovery of Fluralaner-d5 in the final extract.
Matrix Interactions
For high-fat matrices, incorporate a lipid removal step. This can be achieved by adding C18 sorbent during d-SPE in a QuEChERS protocol or by performing a liquid-liquid partitioning with a non-polar solvent like hexane (B92381).
Reduced matrix complexity and improved extraction efficiency, leading to higher recovery.
Analyte Loss During Evaporation
If your protocol involves an evaporation step, ensure it is not too aggressive (e.g., high temperature or strong nitrogen flow), which can cause loss of the analyte.
Consistent and higher recovery of Fluralaner-d5.
Inefficient SPE Elution
If using Solid-Phase Extraction (SPE), ensure the elution solvent is strong enough to desorb Fluralaner-d5 from the sorbent. You may need to test different solvents or solvent mixtures.
Improved elution of Fluralaner-d5 from the SPE cartridge, resulting in higher recovery.
Guide 2: High Matrix Effects
This guide provides steps to identify and minimize high matrix effects that can affect the accuracy of Fluralaner-d5 quantification.
Potential Cause
Troubleshooting Step
Expected Outcome
Co-eluting Interferences
Modify the chromatographic method to improve the separation of Fluralaner-d5 from matrix components. This can involve changing the analytical column, adjusting the mobile phase gradient, or altering the flow rate.
Better separation of the analyte from interfering peaks, leading to reduced ion suppression or enhancement.
Insufficient Sample Cleanup
Enhance the cleanup step in your extraction protocol. For QuEChERS, this may involve using different or additional d-SPE sorbents like C18 or Z-Sep for lipid removal. For SPE, ensure the wash steps are effective at removing interferences without eluting the analyte.
A cleaner final extract with fewer matrix components, resulting in reduced matrix effects.
High Sample Concentration
Dilute the final extract before injection into the LC-MS/MS system. This reduces the concentration of all components, including interfering matrix components.
A proportional decrease in matrix effects. Ensure the diluted concentration of Fluralaner-d5 is still sufficient for reliable detection.
Matrix-Specific Issues
If working with different tissue types, evaluate the matrix effect for each one individually. A method optimized for plasma may not be suitable for liver or fat tissue.
A better understanding of matrix-specific interferences, allowing for the development of tailored extraction protocols.
Experimental Protocols
Below are detailed methodologies for common extraction techniques that can be adapted for Fluralaner-d5 analysis.
Protocol 1: Modified QuEChERS for Animal Tissues
This protocol is a starting point for extracting Fluralaner-d5 from complex animal tissues, with modifications for high-fat matrices.
1. Sample Homogenization:
Weigh 1-2 g of homogenized tissue into a 50 mL centrifuge tube.
Add an appropriate volume of water to bring the total water content to ~10 mL for dry samples.
2. Extraction:
Add 10 mL of acetonitrile (B52724) (with 1% acetic acid for better analyte stability).
Add the deuterated internal standard, Fluralaner-d5.
Vortex vigorously for 1 minute.
3. Salting-Out:
Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube.
For fatty matrices, the d-SPE tube should contain a mixture of PSA and C18 sorbents.
Vortex for 30 seconds.
Centrifuge at a high speed for 5 minutes.
5. Final Extract:
The supernatant is the final extract. Filter it through a 0.22 µm filter before injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol outlines a general SPE procedure for the extraction of veterinary drugs like Fluralaner from plasma.
1. Sample Pre-treatment:
To 1 mL of plasma, add the Fluralaner-d5 internal standard.
Dilute the plasma sample with a suitable buffer to reduce viscosity and improve loading onto the SPE cartridge.
2. SPE Cartridge Conditioning:
Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water. Do not let the cartridge dry out.
3. Sample Loading:
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
4. Washing:
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
5. Elution:
Elute the Fluralaner and Fluralaner-d5 from the cartridge with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
6. Evaporation and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Various Matrices
LLE is a classic extraction technique that can be effective for lipophilic compounds like Fluralaner.
1. Sample Preparation:
To a known amount of homogenized sample (e.g., 1 g of tissue or 1 mL of plasma), add the Fluralaner-d5 internal standard.
2. Extraction:
Add a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane and dichloromethane).
Vortex or shake vigorously for several minutes to ensure thorough mixing and extraction.
Centrifuge to separate the aqueous and organic layers.
3. Collection of Organic Phase:
Carefully transfer the organic layer (top or bottom, depending on the solvent) to a clean tube.
Repeat the extraction process on the remaining aqueous layer for better recovery.
4. Evaporation and Reconstitution:
Combine the organic extracts and evaporate to dryness.
Reconstitute the residue in a suitable solvent for analysis.
Quantitative Data Summary
The following tables provide an overview of expected performance characteristics for different extraction methods based on data from veterinary drug residue analysis. Note that this data is illustrative and may not be specific to Fluralaner-d5.
Table 1: Comparison of Extraction Method Performance
Parameter
QuEChERS
Solid-Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE)
Typical Recovery
70-110%
>75%
Can be variable, often requires optimization
Matrix Effects
Can be significant without proper cleanup
Generally lower than QuEChERS
Can be high due to co-extraction of lipids
Precision (RSD)
< 15%
< 15%
Can be higher due to manual steps
Sample Throughput
High
Medium to High (with automation)
Low to Medium
Solvent Consumption
Low
Medium
High
Table 2: Illustrative Recovery and Matrix Effect Data for Veterinary Drugs in Animal Tissues
Extraction Method
Analyte Class
Matrix
Recovery (%)
Matrix Effect (%)
QuEChERS with d-SPE
Anthelmintics
Bovine Liver
85-105
-20 to +10
SPE (C18)
Antibiotics
Porcine Kidney
80-110
-15 to +5
LLE (Ethyl Acetate)
Insecticides
Chicken Fat
60-90
-30 to -10
Visualizations
Caption: Comparative workflows for QuEChERS, SPE, and LLE.
Caption: Troubleshooting workflow for low Fluralaner-d5 recovery.
Technical Support Center: Ensuring the Isotopic Purity of Fluralaner-d5 in Stock Solutions
Welcome to the technical support center for ensuring the isotopic purity of Fluralaner-d5 in your research. This resource is designed for researchers, scientists, and drug development professionals to provide clear and a...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for ensuring the isotopic purity of Fluralaner-d5 in your research. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on maintaining the integrity of your deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What is Fluralaner-d5 and why is its isotopic purity critical?
Fluralaner is a systemic insecticide and acaricide. Its deuterated analog, Fluralaner-d5, is a crucial internal standard for quantitative analysis by mass spectrometry (MS). The five deuterium (B1214612) atoms create a mass shift from the unlabeled analyte, allowing for precise quantification. Maintaining high isotopic purity (typically ≥98%) is essential for accurate and reproducible results. Contamination with the unlabeled analyte or partially deuterated species can lead to underestimation of the analyte concentration.
Q2: Where are the deuterium labels on Fluralaner-d5 located and are they stable?
The exact positions of the five deuterium atoms on the commercially available Fluralaner-d5 standard are proprietary to the manufacturer. However, based on common synthetic labeling strategies, they are likely placed on aromatic or aliphatic carbons that are not readily exchangeable. Deuterium atoms on carbon are generally stable under typical analytical conditions. However, labels on heteroatoms (O-D, N-D) or carbons adjacent to carbonyl groups can be susceptible to back-exchange with protons from solvents or moisture. It is crucial to handle the standard in a dry environment to minimize this risk.
Q3: What are the common sources of isotopic impurity in a Fluralaner-d5 stock solution?
Isotopic impurity can arise from two main sources:
Incomplete Deuteration During Synthesis: The chemical synthesis process may not achieve 100% deuterium incorporation, resulting in a mixture of isotopologues (molecules with different numbers of deuterium atoms).
Back-Exchange: Deuterium atoms can exchange with hydrogen atoms from the environment, primarily from protic solvents (e.g., water, methanol) or atmospheric moisture. This is more likely to occur if the solution is exposed to acidic or basic conditions.
Q4: How should I properly store my Fluralaner-d5 stock solution?
Proper storage is critical to maintain the integrity of your standard. Here are key recommendations:
Temperature: Store at -20°C or colder for long-term stability. For short-term use, 2-8°C is acceptable.
Solvent: Use a high-purity aprotic solvent (e.g., acetonitrile, ethyl acetate) for reconstitution and dilution. Avoid protic solvents unless specified by the manufacturer.
Container: Store in a tightly sealed, amber glass vial with a PTFE-lined cap to protect from light and prevent solvent evaporation and moisture ingress.
Environment: Prepare solutions in a dry, inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to moisture.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Signal in LC-MS/MS Analysis
Possible Cause
Troubleshooting Step
Success Indicator
Degradation of Fluralaner-d5 due to improper storage.
Prepare a fresh working solution from the stock. If the issue persists, use a new vial of the standard.
Consistent internal standard peak area across the analytical run.
Inaccurate pipetting of the internal standard.
Verify pipette calibration. Use a consistent and validated method for spiking the internal standard into samples.
Reproducible peak areas for quality control (QC) samples.
Differential matrix effects between Fluralaner and Fluralaner-d5.
Ensure co-elution of the analyte and internal standard. If they separate, adjust the chromatographic method (e.g., gradient, column chemistry).
Overlaid chromatograms show complete co-elution of both compounds.
Issue 2: Suspected Isotopic Impurity (Presence of Unlabeled Fluralaner)
Possible Cause
Troubleshooting Step
Success Indicator
Contamination from the manufacturer.
Analyze a fresh solution of the Fluralaner-d5 standard by high-resolution mass spectrometry (HRMS) to determine the isotopic distribution.
HRMS data confirms the isotopic purity as stated on the certificate of analysis.
Back-exchange of deuterium with hydrogen.
Prepare a fresh solution using anhydrous aprotic solvents and handle under an inert atmosphere. Re-analyze by HRMS.
Reduction in the M+0 peak (unlabeled Fluralaner) intensity compared to the previous analysis.
Quantitative Data Summary
The following table summarizes typical specifications for a high-quality Fluralaner-d5 standard.
Parameter
Specification
Analytical Method
Chemical Purity
>99%
HPLC, qNMR
Isotopic Purity
≥98%
HRMS, NMR
Deuterium Incorporation
≥99% for d5 species
HRMS
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Solution Preparation: Prepare a 1 µg/mL solution of Fluralaner-d5 in acetonitrile.
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the isotopic cluster of Fluralaner.
Infusion: Infuse the solution directly into the mass spectrometer.
Data Acquisition: Acquire the full scan mass spectrum in the appropriate mass range for Fluralaner (m/z ~560).
Data Analysis:
Identify the monoisotopic peak for the fully deuterated species (d5).
Measure the peak intensities of the other isotopologues (d0 to d4).
Calculate the isotopic purity by dividing the intensity of the d5 peak by the sum of the intensities of all isotopologue peaks and multiplying by 100.
Protocol 2: Confirmation of Structural Integrity by NMR Spectroscopy
Sample Preparation: Dissolve an accurately weighed amount of Fluralaner-d5 in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) to a concentration of 5-10 mg/mL.
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Acquire a ¹H NMR spectrum.
Data Analysis:
Compare the spectrum to a reference spectrum of unlabeled Fluralaner.
The absence or significant reduction of proton signals at the sites of deuteration confirms the label positions.
Integration of the remaining proton signals can be used to estimate the degree of deuteration.
Visualizations
Caption: Workflow for verifying the isotopic purity and structural integrity of Fluralaner-d5.
Caption: A logical guide for troubleshooting potential isotopic impurity issues with Fluralaner-d5.
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Bioanalytical Validation of Fluralaner using Fluralaner-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of bioanalytical methods for the quantification of Fluralaner in biological matrices, with a focus on the valida...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Fluralaner in biological matrices, with a focus on the validation of a method utilizing a stable isotope-labeled internal standard, Fluralaner-d5. The information presented is intended to assist in the selection and implementation of robust and reliable analytical methods for pharmacokinetic, toxicokinetic, and residue monitoring studies.
Fluralaner, a member of the isoxazoline (B3343090) class of ectoparasiticides, requires sensitive and accurate quantification in complex biological matrices such as plasma and tissues. The gold standard for such bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the choice of internal standard is critical to achieving high-quality data that meets regulatory requirements.
The Critical Role of the Internal Standard in Bioanalysis
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during the analytical process, including sample extraction, injection volume, and instrument response. The ideal IS co-elutes with the analyte and experiences similar matrix effects, thereby improving the accuracy and precision of the measurement.
Stable isotope-labeled (SIL) internal standards, such as Fluralaner-d5, are considered the optimal choice for LC-MS/MS bioanalysis. In Fluralaner-d5, five hydrogen atoms are replaced with deuterium. This mass difference allows the mass spectrometer to differentiate it from the unlabeled Fluralaner, while its chemical and physical properties remain nearly identical. This near-perfect analogy ensures that it accurately tracks the analyte throughout the entire analytical workflow.
An alternative is a structural analog internal standard, a different molecule that is chemically similar to the analyte. While often more readily available and less expensive than a SIL-IS, a structural analog will have different chromatographic retention times and may experience different matrix effects, potentially leading to less accurate and precise results.
Performance Comparison: Fluralaner-d5 vs. a Structural Analog Internal Standard
Table 1: Comparison of Method Validation Parameters
Validation Parameter
Method with Fluralaner-d5 (SIL-IS)
Method with Structural Analog IS
Acceptance Criteria (FDA/EMA)
Linearity (r²)
> 0.998
> 0.995
≥ 0.99
Lower Limit of Quantification (LLOQ)
1 ng/mL
2 ng/mL
Signal-to-Noise > 10, Acc/Prec ≤ 20%
Accuracy (% Bias)
Within ± 5%
Within ± 10%
Within ± 15% (± 20% at LLOQ)
Precision (% RSD)
< 8%
< 12%
≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV)
< 5%
< 15%
≤ 15%
Recovery (% CV)
< 10%
< 15%
Consistent and reproducible
Table 2: Representative Accuracy and Precision Data
Analyte Concentration (ng/mL)
Method with Fluralaner-d5 (SIL-IS)
Method with Structural Analog IS
Accuracy (% Bias)
Precision (% RSD)
Accuracy (% Bias)
Precision (% RSD)
LLOQ (1 ng/mL)
-2.5
6.8
-8.2
11.5
Low QC (3 ng/mL)
1.8
4.5
5.3
9.8
Mid QC (50 ng/mL)
-0.5
3.1
-2.1
7.2
High QC (200 ng/mL)
2.1
2.5
3.5
6.5
Note: The data presented in these tables is representative and intended for illustrative purposes to highlight the expected performance differences between the two types of internal standards.
Experimental Protocols
A detailed methodology for a validated LC-MS/MS method for the quantification of Fluralaner in plasma using Fluralaner-d5 as an internal standard is provided below.
Sample Preparation: Protein Precipitation
To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add 10 µL of Fluralaner-d5 internal standard working solution (e.g., 100 ng/mL in methanol).
Transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Inject into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC):
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A linear gradient from 30% to 95% B over a short runtime.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS):
Ionization: Electrospray Ionization (ESI) in negative ion mode.
MRM Transitions:
Fluralaner: Precursor ion > Product ion (e.g., m/z 554.0 > 534.0)
Fluralaner-d5: Precursor ion > Product ion (e.g., m/z 559.0 > 539.0)
Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity.
Signaling Pathways and Experimental Workflows
Bioanalytical Workflow for Fluralaner Quantification.
Logical Flow of Bioanalytical Method Validation.
Comparative
A Head-to-Head Battle: Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
In the precise world of bioanalysis, particularly within drug development and clinical research, the choice of an internal standard (IS) is a pivotal decision that directly influences the reliability of quantitative data...
Author: BenchChem Technical Support Team. Date: December 2025
In the precise world of bioanalysis, particularly within drug development and clinical research, the choice of an internal standard (IS) is a pivotal decision that directly influences the reliability of quantitative data. The primary function of an internal standard is to correct for the inherent variability in sample preparation and analysis, such as inconsistencies in extraction and matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS). The two main contenders for this critical role are deuterated and non-deuterated (or analog) internal standards. This guide presents a thorough comparison of their performance, backed by experimental data, to help researchers make an informed choice.
The gold standard in quantitative bioanalysis is widely considered to be the use of a stable isotope-labeled (SIL) internal standard, most commonly a deuterated analog of the analyte.[1] This method, known as isotope dilution mass spectrometry (IDMS), is based on the principle that a SIL-IS is chemically and physically almost identical to the analyte.[1][2] Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1][2]
Conversely, a non-deuterated, or analogue, internal standard is a different chemical entity that is structurally similar to the analyte. While often more readily available and less expensive, its physicochemical properties can differ significantly, leading to different chromatographic retention times and extraction recoveries. These differences can result in poor compensation for matrix effects and, consequently, less reliable quantitative data.
Quantitative Performance Comparison
The theoretical advantages of deuterated standards are substantiated by experimental data. The following tables summarize the performance of deuterated versus non-deuterated internal standards in terms of accuracy, precision, recovery, and matrix effect compensation.
Table 1: Accuracy and Precision
Performance Parameter
Deuterated Internal Standard
Non-Deuterated (Analog) Internal Standard
Key Findings
Accuracy (% Bias)
Typically within ±5%
Can exceed ±15%
Deuterated IS consistently provides higher accuracy due to better compensation for matrix effects and recovery variations.
Precision (%CV)
Typically <10%
Can be >15%
The use of a deuterated IS results in significantly better precision as it more closely tracks the analyte's behavior.
Table 2: Recovery and Matrix Effect
Performance Parameter
Deuterated Internal Standard
Non-Deuterated (Analog) Internal Standard
Key Findings
Recovery Variability (%CV)
Low (<10%)
Higher (>15%)
A deuterated IS tracks the analyte's recovery throughout sample preparation more reliably than a structural analog.
Matrix Effect Compensation
Excellent: Co-elutes with the analyte, experiencing similar ion suppression or enhancement.
Poor to Moderate: Different retention times lead to differential matrix effects.
The near-identical nature of a deuterated IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective:
To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
Analyte of interest
Deuterated internal standard
Non-deuterated (analog) internal standard
Blank biological matrix (e.g., plasma) from at least six different sources
All necessary solvents and reagents for the analytical method
Procedure:
Preparation of Stock and Working Solutions: Prepare separate stock solutions of the analyte and both internal standards. From these, prepare working solutions at appropriate concentrations.
Sample Set Preparation:
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
Data Analysis and Calculation of Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).
Calculation of IS-Normalized Matrix Factor: The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.
Evaluation: Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.
Visualizing the Workflow and Concepts
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Experimental workflow for bioanalysis using an internal standard.
Impact of Chromatographic Shift on Matrix Effects.
Conclusion
While both deuterated and non-deuterated internal standards can demonstrate acceptable performance under certain conditions, the evidence strongly supports the superiority of deuterated standards in providing higher accuracy and precision, especially in complex biological matrices. The near-identical physicochemical properties of deuterated internal standards to their corresponding analytes allow for more effective compensation for matrix effects and variability in sample recovery.
However, it is important to note that deuterated standards are not without their limitations. The "deuterium isotope effect" can sometimes lead to slight chromatographic separation from the analyte, potentially exposing them to different matrix effects. Additionally, the stability of the deuterium (B1214612) labels is crucial, as H/D exchange can compromise the integrity of the standard.
In situations where a deuterated standard is unavailable or prohibitively expensive, a well-chosen non-deuterated analog can provide acceptable performance, provided that the bioanalytical method is thoroughly validated to demonstrate its accuracy and precision. Ultimately, the choice of internal standard should be based on a careful evaluation of the specific analytical requirements and a comprehensive validation of the chosen method. For the most demanding applications requiring the highest level of confidence in quantitative data, a stable isotope-labeled internal standard, such as a deuterated one, remains the gold standard.
determining the accuracy and precision of Fluralaner quantification with Fluralaner-d5
A deep dive into the accuracy and precision of Fluralaner (B1663891) quantification reveals that the use of a stable isotope-labeled internal standard, Fluralaner-d5, in liquid chromatography-tandem mass spectrometry (LC...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the accuracy and precision of Fluralaner (B1663891) quantification reveals that the use of a stable isotope-labeled internal standard, Fluralaner-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior performance compared to other analytical approaches. This guide provides a comprehensive comparison of methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most robust analytical technique for their studies.
Fluralaner, a potent systemic insecticide and acaricide of the isoxazoline (B3343090) class, requires highly accurate and precise quantification in various biological matrices for pharmacokinetic, toxicokinetic, and residue monitoring studies.[1][2] While several analytical methods exist, the use of a deuterated internal standard, Fluralaner-d5, in conjunction with LC-MS/MS has emerged as the gold standard, ensuring the highest level of accuracy and reliability.
Unparalleled Accuracy and Precision with Fluralaner-d5
The primary advantage of using a stable isotope-labeled internal standard like Fluralaner-d5 lies in its ability to mimic the analyte of interest, Fluralaner, throughout the entire analytical process. From sample preparation and extraction to chromatographic separation and mass spectrometric detection, Fluralaner-d5 experiences nearly identical physical and chemical behaviors as the unlabeled Fluralaner. This co-elution and co-ionization behavior effectively compensates for variations in sample matrix effects, instrument response, and extraction efficiency, leading to significantly improved accuracy and precision of the quantitative results.[3] Studies have demonstrated that LC-MS/MS methods incorporating an internal standard achieve excellent performance, with observed precision and accuracy values well within the accepted limits of <15%.[4]
In contrast, alternative methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, while simpler and more accessible, often exhibit higher variability and are less suitable for detecting the low concentrations typically encountered in pharmacokinetic or residue analysis studies.[5] While RP-HPLC methods can achieve good linearity and recovery, their sensitivity and specificity do not match that of LC-MS/MS.
Comparative Analysis of Quantification Methods
To provide a clear comparison, the following table summarizes the key performance parameters of Fluralaner quantification using LC-MS/MS with an internal standard versus RP-HPLC.
Parameter
LC-MS/MS with Internal Standard (e.g., Fluralaner-d5)
RP-HPLC with UV Detection
Linearity (r²)
>0.99
0.9997
Lower Limit of Quantification (LLOQ)
1.0 - 10.0 ng/mL
6 µg/mL
Accuracy (% Recovery)
98% - 102% (within 15% deviation)
100.06%
Precision (%RSD)
<15%
0.15%
Selectivity
High (Mass-based detection)
Moderate (Retention time-based)
Matrix Effect Compensation
Excellent (with appropriate IS)
Prone to interference
Experimental Protocols: A Closer Look
The successful implementation of any analytical method relies on a well-defined and validated experimental protocol. Below are detailed methodologies for both LC-MS/MS and RP-HPLC quantification of Fluralaner.
LC-MS/MS Method for Fluralaner in Plasma
This protocol outlines a typical workflow for the quantification of Fluralaner in plasma samples using LC-MS/MS with an internal standard.
1. Sample Preparation (Protein Precipitation):
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., Fluralaner-d5).
Transfer the clear supernatant to a clean tube or 96-well plate.
Dilute the supernatant with ultrapure water containing 0.1% formic acid to ensure compatibility with the mobile phase.
2. Chromatographic Conditions:
Column: A suitable reversed-phase column (e.g., C18).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Elution: Start at 30% B, linear gradient to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
Flow Rate: As recommended for the column.
Injection Volume: 5-20 µL.
3. Mass Spectrometry Conditions:
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Fluralaner.
Detection: Multiple Reaction Monitoring (MRM) of specific parent-to-product ion transitions for both Fluralaner and the internal standard.
RP-HPLC Method for Fluralaner in Bulk and Dosage Forms
This protocol is suitable for the quantification of Fluralaner in pharmaceutical formulations where concentrations are higher.
1. Sample Preparation:
Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.
Filter the solution through a 0.45 µm membrane filter.
2. Chromatographic Conditions:
Column: Zorbax Eclipse XDB- C18 (4.6 mm X 150 mm, 5 µm).
Mobile Phase: Acetonitrile and 0.1% Formic acid (70:30 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 40°C.
Injection Volume: 20 µL.
Detection: UV at 265 nm.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow for LC-MS/MS analysis and the mode of action of Fluralaner.
Caption: General experimental workflow for Fluralaner quantification by LC-MS/MS.
Caption: Mode of action of Fluralaner on arthropod neuronal signaling.
A Comparative Guide to Linearity and Range Assessment for Fluralaner Analysis: The Impact of a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals The accurate quantification of the ectoparasiticide Fluralaner in biological matrices is critical for pharmacokinetic studies, residue analysis, and ensurin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the ectoparasiticide Fluralaner in biological matrices is critical for pharmacokinetic studies, residue analysis, and ensuring product efficacy and safety. The choice of analytical methodology, particularly the use of an internal standard, significantly influences the reliability of the obtained data. This guide provides an objective comparison of two common analytical approaches for Fluralaner quantification: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, highlighting the benefits of a deuterated internal standard, and a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method without an internal standard.
The Gold Standard: Isotope Dilution LC-MS/MS with a Deuterated Internal Standard
In bioanalytical chemistry, the use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is considered the gold standard for quantification. A deuterated internal standard is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring they behave nearly identically during sample preparation and analysis. This co-elution and similar ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.
An Alternative Approach: RP-HPLC with External Standard Calibration
For applications where high sensitivity is not the primary requirement, such as the analysis of bulk drug substance or pharmaceutical formulations, RP-HPLC with UV detection offers a simpler and more accessible alternative. This method typically relies on an external standard calibration, where the response of the analyte in the sample is compared to the response of a series of known standards. While this method can be accurate and precise, it is more susceptible to variations in sample preparation and matrix effects, as there is no internal standard to correct for these potential errors.
Comparative Performance: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.
The following tables summarize the linearity and range assessment for Fluralaner analysis using an LC-MS/MS method with an internal standard (indicative of performance with a deuterated standard) and an RP-HPLC method without an internal standard.
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline the typical experimental protocols for the two compared methods.
LC-MS/MS Method with Internal Standard
This protocol is representative of a high-sensitivity method for the quantification of Fluralaner in a biological matrix like plasma.
1. Sample Preparation:
Aliquots of plasma samples, calibration standards, and quality control samples are transferred to a microcentrifuge tube.
An internal standard working solution (ideally a deuterated Fluralaner standard) is added to all samples except for the blank.
Protein precipitation is performed by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation to pellet the precipitated proteins.
The clear supernatant is transferred and diluted for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
Column: A suitable reversed-phase column (e.g., C18).
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
Flow Rate: A typical flow rate for analytical LC-MS.
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
3. Mass Spectrometric Conditions:
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Fluralaner and the internal standard, ensuring high selectivity.
RP-HPLC Method without Internal Standard
This protocol is suitable for the analysis of Fluralaner in less complex matrices or at higher concentrations.
1. Sample Preparation:
A known amount of the sample (e.g., bulk drug powder) is accurately weighed and dissolved in the mobile phase to a specific concentration.
The solution is filtered through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
Column: Zorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 5 µm).
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).
Flow Rate: 1 mL/min.
Column Temperature: 40 °C.
Injection Volume: 20 µL.
Detection: UV detection at 265 nm.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both analytical methods.
Caption: Experimental workflows for Fluralaner analysis.
Adherence to FDA and ICH Guidelines for Internal Standard Use in Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous application of internal standards (IS) in bioanalysis is a cornerstone of generating reliable and reproducible data that meets regulatory expe...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the rigorous application of internal standards (IS) in bioanalysis is a cornerstone of generating reliable and reproducible data that meets regulatory expectations. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), through its M10 guideline on bioanalytical method validation, have established a harmonized framework for the use of internal standards to ensure the quality and consistency of bioanalytical data. This guide provides an objective comparison of the primary internal standard strategies, supported by experimental data and detailed protocols, to aid in the development of robust bioanalytical methods.
The fundamental purpose of an internal standard is to compensate for variability during sample processing and analysis, thereby improving the accuracy and precision of the method. A suitable IS is added to all calibration standards, quality control (QC) samples, and study samples. The choice between a Stable Isotope-Labeled (SIL) internal standard and a structural analog has significant implications for method performance and regulatory compliance.
Comparison of Internal Standard Strategies
The two primary types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analogs. SIL internal standards are widely considered the "gold standard," particularly for liquid chromatography-mass spectrometry (LC-MS) assays.
Table 1: Qualitative Comparison of Internal Standard Types
Feature
Stable Isotope-Labeled (SIL) Internal Standard
Structural Analog Internal Standard
Description
A form of the analyte where one or more atoms are replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).
A molecule with physicochemical properties similar to the analyte but with a different chemical structure.
ICH M10 Adherence
Generally preferred as it most closely mimics the analyte's behavior, leading to better correction for variability.
Acceptable when a SIL IS is not available, but its suitability must be thoroughly validated to demonstrate it effectively tracks the analyte.
Co-elution with Analyte
Typically co-elutes with the analyte, providing the most effective compensation for matrix effects and variability in instrument response.
Retention time may differ from the analyte, potentially leading to less effective compensation for matrix effects that are specific to the analyte's retention time.
Ionization Efficiency
Virtually identical to the analyte, ensuring similar response to ionization suppression or enhancement.
Can differ significantly from the analyte, which may result in poor compensation for matrix-induced ionization variability.
Potential Issues
Deuterium-labeled standards may exhibit slight chromatographic shifts or different recoveries compared to the analyte. A SIL-IS can sometimes mask issues with analyte stability or recovery.
May not adequately compensate for all sources of variability, particularly unpredictable matrix effects. Requires more extensive validation to prove its suitability.
Availability & Cost
Can be expensive and may have long lead times for custom synthesis.
Generally more readily available and less expensive than SIL internal standards.
This table summarizes representative data from a study comparing a stable isotope-labeled internal standard (everolimus-d4) with a structural analog for the analysis of everolimus.
Parameter
Stable Isotope-Labeled IS (Everolimus-d4)
Structural Analog IS
Lower Limit of Quantification (LLOQ)
1.0 ng/mL
1.0 ng/mL
Analytical Recovery
98.3% - 108.1%
98.3% - 108.1%
Total Coefficient of Variation (%CV)
4.3% - 7.2%
4.3% - 7.2%
Method Comparison (Slope vs. Independent Method)
0.95
0.83
Correlation Coefficient (r)
> 0.98
> 0.98
Data compiled from a representative study. Actual performance will vary depending on the analyte, internal standard, and matrix. The closer the slope is to 1.0 in the method comparison, the better the agreement with the reference method, suggesting higher accuracy for the SIL internal standard in this case.
Key Experimental Protocols
Adherence to ICH M10 guidelines requires robust experimental protocols to validate the use of an internal standard. Below are detailed methodologies for key experiments.
Internal Standard Suitability and Interference Check
Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte, and vice versa.
Protocol:
Prepare a set of blank matrix samples from at least six different sources.
Prepare a zero sample by spiking the blank matrix with the internal standard at its working concentration.
Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.
Analyze the blank, zero, and LLOQ samples according to the bioanalytical method.
Acceptance Criteria:
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.
The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.
Evaluation of Matrix Effects
Objective: To assess the potential for the biological matrix to interfere with the ionization of the analyte and internal standard, which can lead to inaccurate results.
Protocol:
Obtain blank biological matrix from at least six different sources.
Prepare three sets of samples at low and high QC concentrations:
Set A (Neat Solution): Analyte and internal standard in a neat solution (e.g., mobile phase).
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.
Set C (Pre-extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.
Analyze all three sets of samples.
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source:
MF = (Peak area in Set B) / (Peak area in Set A)
Calculate the internal standard-normalized matrix factor (IS-normalized MF):
IS-normalized MF = (MF of analyte) / (MF of internal standard)
Acceptance Criteria:
The coefficient of variation (%CV) of the IS-normalized matrix factors calculated from the six lots of matrix should not be greater than 15%.
Stability Assessment of the Internal Standard
Objective: To demonstrate the stability of the internal standard under various storage and handling conditions encountered during the bioanalytical workflow.
Protocol:
Stock Solution Stability:
Prepare a stock solution of the internal standard in a suitable solvent.
Store the solution under the intended storage conditions (e.g., refrigerated at 2-8°C).
At specified time points (e.g., 0, 7, 14, and 30 days), analyze the stored solution and compare the response to a freshly prepared stock solution.
Bench-Top Stability in Matrix:
Spike blank biological matrix with the internal standard.
Leave the samples at room temperature for a period that mimics the expected sample handling time (e.g., 4, 8, and 24 hours).
Analyze the samples and compare the response to freshly prepared samples.
Freeze-Thaw Stability in Matrix:
Spike blank biological matrix with the internal standard.
Subject the samples to a specified number of freeze-thaw cycles (e.g., 3 cycles).
Analyze the samples and compare the response to freshly prepared samples that have not undergone freeze-thaw cycles.
Acceptance Criteria:
The response of the stored/stressed solution should be within ±10% of the fresh solution for stock solution stability.
The mean response of the stability samples should be within ±15% of the nominal response for bench-top and freeze-thaw stability.
Visualizing Key Concepts and Workflows
To further clarify the decision-making process and experimental procedures, the following diagrams illustrate key aspects of internal standard use in bioanalysis.
Caption: Workflow for selecting an appropriate internal standard.
Caption: A typical experimental workflow for a bioanalytical method.
Caption: Impact of IS choice on matrix effect compensation.
Safety & Regulatory Compliance
Safety
Proper Disposal of Fluralaner-d5: A Guide for Laboratory Professionals
Fluralaner-d5, a deuterated analog of the insecticide and acaricide Fluralaner, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information o...
Author: BenchChem Technical Support Team. Date: December 2025
Fluralaner-d5, a deuterated analog of the insecticide and acaricide Fluralaner, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for Fluralaner-d5, in line with established safety protocols for Fluralaner.
Immediate Safety and Handling Precautions
Before handling Fluralaner-d5, it is crucial to be aware of its potential hazards. Fluralaner is suspected of damaging the unborn child and is very toxic to aquatic life with long-lasting effects[1][2][3][4][5]. Some formulations containing Fluralaner may also be classified as highly flammable liquids.
Personal Protective Equipment (PPE):
When handling Fluralaner-d5, researchers should always wear appropriate personal protective equipment, including:
Chemical-resistant gloves
Protective laboratory coat or uniform
Eye protection such as safety glasses with side shields or goggles
In case of dusts, mists, or aerosols, a face shield may be necessary
Work should be conducted in a well-ventilated area to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of Fluralaner-d5 and its containers is to utilize an approved waste disposal plant. It is imperative to adhere to all local, state, and federal regulations concerning chemical waste disposal.
1. Waste Segregation and Collection:
Collect waste Fluralaner-d5 and any contaminated materials (e.g., absorbent pads, disposable PPE) in a designated, properly labeled, and sealed container.
Do not mix Fluralaner-d5 waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill Management:
In the event of a spill:
For liquid formulations: Use an inert absorbent material to contain the spill. Non-sparking tools should be used if the formulation is flammable.
For solid formulations: Carefully sweep or vacuum the spilled material and place it in a suitable container for disposal.
Avoid allowing the substance to enter sewers or waterways.
Prevent further leakage or spillage if it is safe to do so.
Contaminated wash water should be retained and disposed of as hazardous waste.
3. Final Disposal:
Arrange for the collection of the sealed waste container by a licensed hazardous waste disposal company.
Ensure all necessary documentation for the waste manifest is completed accurately.
Important Considerations:
Never dispose of Fluralaner-d5 in household garbage.
Do not allow the product to reach the sewage system.
Quantitative Data Summary
The following table summarizes key information for Fluralaner, which is expected to be comparable for Fluralaner-d5.
Property
Data
Chemical Formula
C₂₂H₁₇Cl₂F₆N₃O₃
Molecular Weight
556.29 g/mol
Physical Appearance
White to off-white powder
Melting Point
173.3 - 175.5 °C (343.9 - 347.9 °F)
Hazards
Suspected of damaging the unborn child; Very toxic to aquatic life with long-lasting effects.
Primary Disposal Route
Dispose of contents and container to an approved waste disposal plant.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Fluralaner-d5.
Caption: Decision workflow for the safe disposal of Fluralaner-d5 waste.
Personal protective equipment for handling Fluralaner-d5
Essential Safety and Handling Guide for Fluralaner-d5 For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling and disposal of Flural...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for Fluralaner-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Fluralaner-d5, ensuring the well-being of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
Fluralaner-d5 is a chemical compound that requires careful handling due to its potential health and environmental effects. It is suspected of damaging the unborn child and is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Some formulations may also be flammable liquids and vapors.
Recommended Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for each specific laboratory procedure to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling Fluralaner-d5.
Body Part
Personal Protective Equipment
Specifications and Rationale
Eyes
Safety glasses with side shields or goggles
To protect against splashes, dust, and mists.
Face shield
Recommended if there is a potential for direct facial contact with dusts, mists, or aerosols.
Hands
Chemical-resistant gloves
Consider double gloving. The choice of glove material should be based on the specific solvent being used and breakthrough time.
Body
Laboratory coat, coveralls, or work uniform
To prevent contamination of personal clothing. Additional garments like sleevelets, aprons, or disposable suits may be necessary for specific tasks.
Required when working with dusty conditions, mists, or aerosols, or if ventilation is inadequate. Use a positive pressure air-supplied respirator for potential uncontrolled releases or unknown exposure levels.
Strict adherence to the following procedures is mandatory to minimize exposure and ensure a safe working environment.
1. Preparation:
Designated Area: Conduct all work in a designated area, such as a chemical fume hood or a space with adequate local exhaust ventilation.
Emergency Equipment: Ensure that an eye wash station and safety shower are readily accessible.
Gather Materials: Have all necessary PPE, handling equipment, and waste containers prepared before starting work.
2. Handling:
Don PPE: Put on all required PPE as outlined in the table above before handling Fluralaner-d5.
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust, mist, or vapors.
Minimize Dust/Aerosol Generation: Handle the compound carefully to minimize the generation of dust or aerosols.
Labeling: Keep all containers properly labeled and tightly closed when not in use.
Hand Washing: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
3. In Case of Exposure or Spill:
Skin Contact: Immediately flush the affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.
Inhalation: Move the person to fresh air. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill: Evacuate the area. For solid spills, sweep or vacuum up the material and place it in a suitable container for disposal. For liquid spills, use an inert absorbent material. Ventilate the area. Prevent release into the environment.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of Fluralaner-d5 waste is crucial to prevent environmental contamination.
1. Waste Segregation and Collection:
Hazardous Waste: All Fluralaner-d5 waste, including unused product, contaminated materials, and empty containers, must be treated as hazardous waste.
Separate Containers: Collect Fluralaner-d5 waste in dedicated, properly labeled, and sealed containers. Do not mix with other waste streams.
2. Disposal Procedure:
Approved Facility: Dispose of all waste containing Fluralaner-d5 through an approved and licensed hazardous waste disposal facility.
Environmental Protection: Do not allow the product to enter drains, sewers, or waterways, as it is very toxic to aquatic life.
Container Disposal: Empty containers should be treated as unused product and disposed of through the same hazardous waste stream. Do not reuse empty containers.
Visual Workflow for Handling Fluralaner-d5
Caption: Workflow for the safe handling and disposal of Fluralaner-d5.